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  • Product: 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine
  • CAS: 28538-92-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine

Foreword: Navigating the Unknowns in Drug Discovery In the landscape of modern drug discovery, we often encounter novel chemical entities with limited to no pre-existing experimental data. The compound at the heart of th...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Unknowns in Drug Discovery

In the landscape of modern drug discovery, we often encounter novel chemical entities with limited to no pre-existing experimental data. The compound at the heart of this guide, 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine, represents such a case. The absence of empirical data necessitates a predictive and systematic approach to characterization, a common scenario for medicinal chemists and drug development professionals. This guide, therefore, is structured not as a static data sheet, but as a dynamic roadmap. We will first leverage computational tools to establish a theoretical baseline for its key physicochemical properties. Subsequently, we will delve into the gold-standard experimental protocols required to empirically validate these predictions. This dual approach of in silico prediction followed by experimental verification embodies the principles of efficiency and scientific rigor that are paramount in our field. It is a practical guide for the researcher tasked with transforming a chemical structure on a screen into a well-characterized potential drug candidate.

Molecular Structure and In Silico Physicochemical Predictions

The journey into understanding the behavior of a novel compound begins with its structure. 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine is a heterocyclic compound featuring a pyridine ring linked to a substituted tetrahydropyran moiety. The interplay between the basic pyridine nitrogen and the non-polar aliphatic portion will govern its physicochemical profile.

Given the lack of experimental data, we turn to computational methods to generate initial predictions for key drug-like properties.[1][2] These predictions, while not a substitute for experimental validation, are invaluable for early-stage decision-making and hypothesis generation.

Table 1: Predicted Physicochemical Properties of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 191.28 g/mol Influences diffusion, bioavailability, and formulation.
pKa ~4.5 - 5.5Governs the extent of ionization at physiological pH, impacting solubility, permeability, and receptor binding. The pyridine nitrogen is the primary basic center.
logP ~2.0 - 2.5A measure of lipophilicity, which is critical for membrane permeability and absorption. A value in this range suggests good permeability.
Aqueous Solubility Moderately SolubleAffects dissolution rate and bioavailability. The basic nature suggests pH-dependent solubility.

Note: These values are estimations derived from computational models and should be confirmed experimentally.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is arguably one of the most critical physicochemical parameters, as it dictates the charge state of a molecule at a given pH.[3] For 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine, the pyridine nitrogen is expected to be the primary basic center, and its pKa will determine the degree of protonation in different biological compartments, such as the stomach (low pH) and intestines (higher pH).

Causality Behind Experimental Choice: Why Potentiometric Titration?

While spectroscopic methods exist, potentiometric titration is the gold-standard for pKa determination due to its accuracy, simplicity, and direct measurement of pH changes upon addition of a titrant.[4][5][6] This method is particularly well-suited for compounds with a distinct acidic or basic center.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines the steps for determining the pKa of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine using potentiometric titration.[4][6]

Materials:

  • 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water, purged with nitrogen to remove dissolved CO2

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of the test compound in deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[4]

  • Acidification: Acidify the sample solution to approximately pH 2 with 0.1 M HCl.

  • Titration: Titrate the acidic solution with standardized 0.1 M NaOH. Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[5][6]

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Compound in H2O B Add KCl (Ionic Strength) A->B C Acidify with HCl to pH 2 B->C D Titrate with 0.1M NaOH C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Inflection Point F->G H pKa = pH at 1/2 Equivalence G->H

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP/logD): A Predictor of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes.[7] It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.

Causality Behind Experimental Choice: The Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP and logD.[7][8][9] It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution, providing a direct and unambiguous result.

Experimental Protocol: Shake-Flask Method for logD7.4 Determination

This protocol describes the determination of the distribution coefficient at pH 7.4 (logD7.4), which is physiologically relevant.[10][11]

Materials:

  • 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine

  • n-Octanol (pre-saturated with phosphate buffer)

  • Phosphate buffer, pH 7.4 (pre-saturated with n-octanol)

  • Vials with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol and phosphate buffer by mixing them and allowing the phases to separate.

  • Sample Addition: Add a known amount of the test compound to a vial containing a defined volume of the pre-saturated n-octanol and phosphate buffer.

  • Equilibration: Shake the vials for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like HPLC-UV.

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9]

LogD_Determination_Workflow cluster_setup Setup cluster_equilibration Equilibration & Separation cluster_analysis Analysis A Pre-saturate n-Octanol & Buffer B Add Compound to Phases A->B C Shake to Equilibrium B->C D Centrifuge to Separate Phases C->D E Quantify Compound in Each Phase D->E F Calculate LogD Ratio E->F

Caption: Workflow for LogD determination using the shake-flask method.

Aqueous Solubility: A Prerequisite for Absorption

For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids.[13][14] Therefore, aqueous solubility is a fundamental property that is assessed throughout the drug discovery process.[15][16]

Causality Behind Experimental Choice: Kinetic vs. Thermodynamic Solubility

In early discovery, a high-throughput kinetic solubility assay is often employed for rapid screening of many compounds.[12][14] This measures the solubility of a compound that is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer. For lead optimization and preclinical development, a thermodynamic solubility assay is preferred.[13][15] This measures the true equilibrium solubility of the solid compound in a buffer and is more representative of the in vivo situation.

Experimental Protocol: Thermodynamic Solubility Assay

This protocol details the shake-flask method for determining thermodynamic solubility.[12]

Materials:

  • Solid 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine

  • Phosphate buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Shaking incubator

  • Filtration device (e.g., 0.45 µm filter)

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of PBS.

  • Equilibration: Place the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to reach equilibrium.

  • Filtration: Filter the resulting suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method.

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Solubility_Determination_Workflow cluster_incubation Incubation cluster_separation Separation & Analysis A Add Excess Solid to Buffer B Shake to Equilibrium (24-48h) A->B C Filter Undissolved Solid B->C D Quantify Compound in Filtrate C->D

Sources

Exploratory

A Guide to the Structural Elucidation of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine: A Hypothetical Crystallographic Study

This technical guide provides a comprehensive, hypothetical framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the novel compound, 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine. W...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive, hypothetical framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the novel compound, 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine. While, to our knowledge, the crystal structure of this specific molecule has not been publicly reported, this document serves as a detailed roadmap for researchers and drug development professionals on how such a structural determination would be approached. The methodologies outlined herein are based on established principles of organic synthesis and crystallography, drawing parallels from existing literature on related pyridine and tetrahydropyran derivatives.

Introduction: The Significance of Structural Insight

In the realm of medicinal chemistry and materials science, a molecule's three-dimensional structure is intrinsically linked to its function. For a compound like 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine, which combines the aromatic, hydrogen-bond accepting pyridine moiety with a flexible, saturated tetrahydropyran ring, understanding its solid-state conformation is paramount. This knowledge can inform predictions of its biological activity, guide the design of derivatives with improved properties, and provide insights into its crystal packing and potential polymorphs. This guide will walk through the essential steps to achieve this structural elucidation.

Proposed Synthesis and Purification

The synthesis of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine would likely involve a multi-step process, culminating in the formation of the target molecule. A plausible synthetic strategy is outlined below, drawing inspiration from known organic transformations.

Synthetic Pathway

A logical approach would be to construct the tetrahydropyran ring first and then introduce the pyridine moiety. The following diagram illustrates a potential synthetic route.

Synthesis_Workflow A Commercially Available Starting Materials B Synthesis of a Tetrahydropyran Precursor A->B Multi-step synthesis C Functional Group Interconversion B->C e.g., Oxidation/Reduction D Coupling with a Pyridine Moiety C->D e.g., Suzuki or Grignard Coupling E Final Product: 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine D->E Work-up F Purification (e.g., Column Chromatography) E->F

Caption: Proposed synthetic workflow for 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine.

Experimental Protocol: Synthesis
  • Synthesis of the Tetrahydropyran Core: Various methods for the synthesis of tetrahydropyran rings have been reported.[1] A common strategy involves the Prins cyclization of a homoallylic alcohol with an aldehyde.

  • Introduction of the Ethyl Group: The 2-ethyl substituent could be introduced via an appropriate alkylation reaction on a precursor with a suitable leaving group at the 2-position of the tetrahydropyran ring.

  • Functionalization for Coupling: The tetrahydropyran intermediate would then be functionalized at the 4-position to enable coupling with the pyridine ring. This could involve the introduction of a boronic ester for a Suzuki coupling or conversion to a Grignard reagent.

  • Coupling Reaction: The functionalized tetrahydropyran would be reacted with a 4-halopyridine (e.g., 4-bromopyridine) under appropriate catalytic conditions (e.g., palladium catalysis for a Suzuki coupling) to form the target molecule.

  • Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel to obtain the pure compound. The structure and purity would be confirmed by NMR spectroscopy and mass spectrometry.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study. The goal is to encourage the molecules to pack in a highly ordered, repeating lattice.

Crystallization Techniques

A variety of techniques would be employed to find the optimal conditions for crystal growth.

Technique Description Key Parameters
Slow Evaporation The compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks.Solvent(s), Temperature, Rate of evaporation
Vapor Diffusion A solution of the compound is placed in a small, open vial inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Solvent, Anti-solvent, Temperature
Cooling A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.Solvent, Cooling rate
Experimental Protocol: Crystallization Screening
  • Solvent Screening: A small amount of the purified compound would be tested for solubility in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).

  • Initial Crystallization Trials: Based on the solubility tests, initial crystallization experiments would be set up using the techniques described in the table above.

  • Optimization: If the initial trials yield poor-quality crystals or no crystals, the conditions would be systematically varied. This includes changing the solvent system, the concentration of the compound, the temperature, and the rate of crystallization.

Single-Crystal X-ray Diffraction: Visualizing the Molecule

Once suitable single crystals are obtained, they are analyzed using a single-crystal X-ray diffractometer to determine the three-dimensional arrangement of atoms.

The X-ray Diffraction Workflow

The process of determining a crystal structure from a single crystal can be broken down into several key steps.

Xray_Workflow A Crystal Mounting B Data Collection A->B On Diffractometer C Data Reduction and Integration B->C Software Processing D Structure Solution C->D e.g., Direct Methods or Patterson function E Structure Refinement D->E Least-squares fitting F Structure Validation and Analysis E->F e.g., CheckCIF

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: X-ray Diffraction
  • Crystal Selection and Mounting: A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction images are collected from different orientations.

  • Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the diffracted X-ray beams.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial model of the electron density distribution in the crystal. From this, the positions of the atoms can be determined.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process optimizes the atomic positions, bond lengths, and bond angles.

  • Validation: The final crystal structure is validated using software tools to check for geometric consistency and to ensure that the model is chemically reasonable. The data would then be deposited in a public database such as the Cambridge Structural Database (CSD).[2]

Expected Structural Features and Analysis

Based on the known structures of related pyridine and tetrahydropyran-containing molecules, we can anticipate several key structural features for 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine.

Intramolecular Geometry

The tetrahydropyran ring is expected to adopt a chair conformation, which is the most stable arrangement for this six-membered ring. The ethyl group at the 2-position and the pyridine group at the 4-position can be in either axial or equatorial positions. The relative stereochemistry of these substituents will be unequivocally determined by the X-ray analysis.

Intermolecular Interactions

The crystal packing will be influenced by a variety of intermolecular forces. The nitrogen atom of the pyridine ring is a hydrogen bond acceptor and could participate in C-H···N hydrogen bonds with neighboring molecules.[3][4] Weaker van der Waals interactions will also play a significant role in the overall packing arrangement. Hirshfeld surface analysis could be employed to visualize and quantify these intermolecular contacts.[3][4]

Tabulated Crystallographic Data (Hypothetical)

A publication or report of the crystal structure would include a table summarizing the key crystallographic data. A hypothetical example is provided below.

Parameter Hypothetical Value
Chemical formulaC12H17NO
Formula weight191.27
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)13.789(5)
β (°)109.21(2)
Volume (ų)1112.3(7)
Z4
Density (calculated) (g/cm³)1.142
Absorption coefficient (mm⁻¹)0.074
F(000)416
Crystal size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected8912
Independent reflections2541 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.052, wR2 = 0.135
R indices (all data)R1 = 0.068, wR2 = 0.147

Complementary Analytical Techniques

While single-crystal X-ray diffraction provides the definitive solid-state structure, other analytical techniques are essential for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms in the molecule and provide information about the local chemical environment of each atom in solution.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational modes of the functional groups present in the molecule.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, approach to determining the crystal structure of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a precise three-dimensional model of this molecule. The resulting structural information would be invaluable for understanding its chemical and physical properties and for guiding future research in drug discovery and materials science. The principles and techniques described herein are broadly applicable to the structural elucidation of a wide range of organic molecules.

References

  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2020). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 25(21), 5048. [Link]

  • Kopchuk, D. S., Slepukhin, P. A., Nosova, E. V., Khasanov, A. F., Zyryanov, G. V., & Rusinov, V. L. (2019). X-Ray Crystallographic Studies in a Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(6), 972–979. [Link]

  • Cetina, M., Jukić, M., & Glavaš-Obrovac, L. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1074, 497-506. [Link]

  • Contino, M., Annunziata, F., Iacobazzi, R. M., Catto, M., Leonetti, F., Stefanachi, A., ... & Nicolotti, O. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 26(11), 3169. [Link]

  • Yamin, B. M., & Kassim, M. B. (2011). Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. Sains Malaysiana, 40(6), 623-626. [Link]

  • Wang, Y., Zhang, Y., Zhao, L., & Geng, A. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 61, 128552. [Link]

  • Price, S. L., Leslie, M., & Stone, A. J. (2010). A study of the known and hypothetical crystal structures of pyridine: why are there four molecules in the asymmetric unit cell?. CrystEngComm, 12(4), 930-941. [Link]

  • Majumder, U. K., & Samanta, S. (2021). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. ES Materials & Manufacturing, 13, 40-52. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved February 15, 2026, from [Link]

  • Al-Zoubi, R. M. (2020). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Chemistry of Heterocyclic Compounds, 56(1), 1-3. [Link]

  • Salih, S. A., Kariem, M. A., & Yousif, E. (2023). 2,2′:4,4′′:4′,4′′′-Quaterpyridine: synthesis, crystal-structure description, and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 79(4), 384-388. [Link]

  • Pihlaja, K., Sillanpää, R., & Nieminen, V. (2004). Crystal structure of 2-[(2-ethyl)phenylamino]pyridine, C13H14N2. Zeitschrift für Kristallographie-New Crystal Structures, 219(1), 69-70. [Link]

  • PubChem. (n.d.). 4-Ethylpyridine. Retrieved February 15, 2026, from [Link]

  • Shults, E. E., Pokrovsky, M. A., Korchagina, D. V., Gatilov, Y. V., & Volcho, K. P. (2021). Synthesis and Antitumor Potency of 2E,21E-bis-(2-Pyridinylidene)-hollongdione in NCI-60 Panel and Zebrafish Model. International Journal of Molecular Sciences, 22(18), 9813. [Link]

  • NIST. (n.d.). Pyridine, 4-ethyl-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

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Foundational

An In-depth Technical Guide to 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine (CAS No. 28538-92-3)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine, a heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine, a heterocyclic compound of interest in medicinal chemistry. While specific literature on this exact molecule is sparse, this document synthesizes foundational principles from its core moieties—pyridine and tetrahydropyran—to project its physicochemical properties, potential synthesis, and putative applications.

Introduction: A Molecule of Two Halves

4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine integrates two key pharmacophores: the pyridine ring and the tetrahydropyran (THP) system. The pyridine moiety, a nitrogen-bearing aromatic heterocycle, is a cornerstone of pharmaceutical sciences, found in numerous FDA-approved drugs and valued for its ability to engage in hydrogen bonding and act as a bioisostere for a benzene ring.[1][2] Pyridine derivatives exhibit a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]

The tetrahydropyran ring, a saturated six-membered ether, is a prevalent motif in natural products and a valuable component in modern drug design.[6][7] Its inclusion in a molecular scaffold can enhance metabolic stability, improve aqueous solubility, and reduce lipophilicity compared to its carbocyclic analog, cyclohexane.[8] The oxygen atom can also serve as a hydrogen bond acceptor, potentially strengthening interactions with biological targets.[8] The combination of these two scaffolds in 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine suggests a molecule with potential for nuanced biological activity and favorable pharmacokinetic properties.

Physicochemical Properties (Predicted)
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₁₇NOBased on chemical structure
Molecular Weight 191.27 g/mol Based on chemical formula
Appearance Likely a colorless to pale yellow oil or low-melting solidCommon for pyridine derivatives of this size
Solubility Expected to have moderate solubility in aqueous and organic solventsPyridine nitrogen enhances polarity; THP and ethyl group contribute to lipophilicity
logP Estimated between 2.0 and 3.5Balance of hydrophilic pyridine and lipophilic THP/ethyl groups
pKa Estimated around 5.0 - 6.0Typical for a substituted pyridine ring

Synthesis and Characterization

Proposed Retrosynthetic Pathway

A logical approach would involve the formation of the C-C bond between the pyridine and tetrahydropyran rings. This can be envisioned through a nucleophilic addition of a pyridine-derived organometallic reagent to a tetrahydropyranone precursor, followed by dehydration and reduction.

Retrosynthesis Target 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine Intermediate1 4-(2-Ethyl-3,6-dihydro-2H-pyran-4-yl)-pyridine Target->Intermediate1 Hydrogenation Intermediate2 4-(4-Hydroxy-2-ethyl-tetrahydro-pyran-4-yl)-pyridine Intermediate1->Intermediate2 Dehydration Precursor1 2-Ethyl-tetrahydro-pyran-4-one Intermediate2->Precursor1 C-C Bond Formation Precursor2 4-Lithiopyridine or 4-Pyridyl Grignard Intermediate2->Precursor2 C-C Bond Formation

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol (Hypothetical)
  • Synthesis of 2-Ethyl-tetrahydro-pyran-4-one: This precursor can be synthesized through various methods, including a hetero-Diels-Alder reaction or an intramolecular oxa-Michael addition.[6]

  • Generation of the Pyridine Nucleophile: 4-Bromopyridine can be treated with n-butyllithium at low temperatures (-78 °C) to generate 4-lithiopyridine in situ.

  • Nucleophilic Addition: The freshly prepared 4-lithiopyridine is added to a solution of 2-Ethyl-tetrahydro-pyran-4-one in an anhydrous ether solvent (e.g., THF) at -78 °C. The reaction is then slowly warmed to room temperature and quenched with a saturated aqueous solution of ammonium chloride. This yields the tertiary alcohol, 4-(4-Hydroxy-2-ethyl-tetrahydro-pyran-4-yl)-pyridine.

  • Dehydration: The tertiary alcohol is subjected to acid-catalyzed dehydration (e.g., using p-toluenesulfonic acid with azeotropic removal of water) to form the alkene, 4-(2-Ethyl-3,6-dihydro-2H-pyran-4-yl)-pyridine.

  • Reduction of the Double Bond: The alkene is then reduced to the final product. A standard catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere would be a reliable method.

  • Purification and Characterization: The final compound is purified using column chromatography. Its identity and purity are confirmed through standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

Potential Applications and Mechanism of Action

The structural features of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine suggest several potential areas of application in drug discovery.

Areas of Interest
  • Central Nervous System (CNS) Disorders: The tetrahydropyridine scaffold is known to interact with various CNS targets.[9] The lipophilicity of this compound may allow it to cross the blood-brain barrier, making it a candidate for investigating neurological and psychiatric conditions.

  • Oncology: Pyridine derivatives are prevalent in oncology, with many acting as kinase inhibitors.[3] The THP moiety could modulate solubility and cell permeability, potentially leading to novel anticancer agents.[7]

  • Infectious Diseases: The pyridine ring is a core component of numerous antimicrobial agents.[2] This compound could be screened for activity against a panel of bacterial and fungal pathogens.

Hypothesized Mechanism of Action

Given the lack of specific data, any proposed mechanism is speculative. However, based on its structure, the compound could potentially act as:

  • A Kinase Inhibitor: The pyridine nitrogen could form a key hydrogen bond in the hinge region of a kinase active site.

  • A GPCR Ligand: The overall shape and charge distribution may allow it to bind to G-protein coupled receptors.

  • An Ion Channel Modulator: The ether oxygen and pyridine nitrogen could interact with polar residues within an ion channel pore.

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow A Compound Synthesis & QC B Primary Screening (e.g., Kinase Panel, Receptor Binding) A->B C In Vitro Cellular Assays (e.g., Cytotoxicity, Proliferation) B->C D ADME-Tox Profiling (Solubility, Permeability, Metabolic Stability) C->D E Hit-to-Lead Optimization D->E E->C Iterative Design F In Vivo Efficacy Studies (Animal Models) E->F

Sources

Protocols & Analytical Methods

Method

"4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine" as a potential ALK5 inhibitor

Application Notes & Protocols Topic: Evaluating 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine as a Potential Novel Inhibitor of Activin-Like Kinase 5 (ALK5) For: Researchers, scientists, and drug development professionals E...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Evaluating 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine as a Potential Novel Inhibitor of Activin-Like Kinase 5 (ALK5)

For: Researchers, scientists, and drug development professionals

Executive Summary

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a key driver in the pathogenesis of fibrosis and cancer. The TGF-β type I receptor, Activin-Like Kinase 5 (ALK5), represents a primary node for therapeutic intervention due to its central role in propagating the signal.[1][2][3] This document provides a comprehensive guide for the evaluation of a novel small molecule, 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine , as a potential ALK5 inhibitor. While direct evidence for this specific compound is not yet established, its core chemical motifs—a pyridine ring and a tetrahydropyran moiety—are present in known kinase inhibitors, including potent ALK5 inhibitors, providing a strong rationale for its investigation.[4][5][6] This guide outlines the scientific basis for this hypothesis and presents a structured, multi-stage workflow with detailed protocols for its systematic validation, from initial biochemical screening to in vivo proof-of-concept.

Scientific Rationale and Core Hypothesis

ALK5: A Central Mediator in Disease Pathogenesis

TGF-β signaling is initiated when the ligand binds to the type II receptor (TβRII), a constitutively active kinase. This complex then recruits and phosphorylates the type I receptor, ALK5, at its glycine-serine-rich (GS) domain.[7] This phosphorylation event activates ALK5, which then propagates the signal intracellularly by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[3][8] These phosphorylated SMADs form a heteromeric complex with SMAD4, translocate into the nucleus, and act as transcription factors to regulate the expression of target genes involved in processes like cell cycle control, apoptosis, and extracellular matrix (ECM) production.[9][10]

Aberrant ALK5 signaling is implicated in numerous pathologies. In fibrosis (e.g., idiopathic pulmonary fibrosis, liver cirrhosis), it drives the excessive deposition of ECM components.[3][11] In advanced cancers, it can promote tumor progression, metastasis, and immunosuppression.[12] Therefore, small molecule inhibitors that selectively block the ATP-binding site of the ALK5 kinase domain are a highly sought-after therapeutic strategy.[1][2]

ALK5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBRII TβRII ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates (P) SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates (P) SMAD_complex pSMAD2/3-SMAD4 Complex SMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Target_Genes Target Gene Transcription SMAD_complex->Target_Genes Regulates TGFB TGF-β Ligand TGFB->TBRII Binds

Figure 1: The canonical TGF-β/ALK5 signaling pathway.

Hypothesis: Structural Rationale for Investigating 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine

We hypothesize that 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine has the potential to act as a selective, ATP-competitive inhibitor of ALK5. This hypothesis is grounded in established structure-activity relationships (SAR) for kinase inhibitors:

  • The Pyridine Moiety: The pyridine ring is a well-established "hinge-binding" motif in a vast number of kinase inhibitors.[4][13] The nitrogen atom can act as a hydrogen bond acceptor, forming a critical interaction with the backbone amide of the hinge region in the kinase's ATP-binding pocket, a feature common to many ALK5 inhibitors.[7][14]

  • The Tetrahydropyran (THP) Ring: Saturated heterocyclic rings like tetrahydropyran are frequently incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. Furthermore, the THP ring can occupy hydrophobic pockets within the active site, contributing to binding affinity and selectivity.[5]

  • Precedent in ALK5 Inhibitors: Crucially, a recently developed series of potent ALK5 inhibitors features a pyrazole core with both a pyridine and a tetrahydropyran substituent, demonstrating that these two motifs can coexist productively within the ALK5 active site.[5][15]

Staged Experimental Validation Workflow

A logical, phased approach is essential to efficiently evaluate the potential of the title compound. The workflow is designed to progress from direct target engagement to cellular function and finally to in vivo proof-of-concept, with clear go/no-go decision points at each stage.

Validation_Workflow cluster_stage1 Stage 1: Biochemical Validation cluster_stage2 Stage 2: Cellular Activity cluster_stage3 Stage 3: Disease-Relevant Function cluster_stage4 Stage 4: In Vivo Proof-of-Concept P1 Protocol 1: Biochemical Kinase Assay (Determine IC50) P1_Select Kinase Selectivity Profiling P1->P1_Select P2_Target Protocol 2A: pSMAD2/3 Western Blot (Target Engagement) P1_Select->P2_Target Decision Point: Potent & Selective? P2_Func Protocol 2B: Reporter Gene Assay (Functional Output) P2_Target->P2_Func P3 Protocol 3: Inhibition of Myofibroblast Differentiation P2_Func->P3 Decision Point: Cell-Potent? P4 Protocol 4: Animal Model of Fibrosis (e.g., CCl4-induced) P3->P4 Decision Point: Functional Activity? Conclusion Comprehensive Profile & Further Development P4->Conclusion Efficacy Data

Figure 2: Multi-stage workflow for inhibitor validation.

Detailed Experimental Protocols

Protocol 1: Biochemical ALK5 Kinase Assay (ADP-Glo™)
  • Objective: To quantify the direct inhibitory activity of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine on recombinant ALK5 kinase activity by measuring ATP consumption.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. A lower luminescence signal in the presence of the test compound indicates less ADP produced, and therefore, greater inhibition of kinase activity.

  • Materials:

    • Recombinant human ALK5 kinase domain (active)

    • Myelin Basic Protein (MBP) or recombinant SMAD3 as substrate

    • ATP (at Km concentration for ALK5)

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

    • Test Compound: 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine

    • Positive Control Inhibitor: SB-431542[16]

    • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound and SB-431542 in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO, starting from 1 mM.

    • Reaction Setup: In a white, 384-well plate, add components in the following order:

      • 2.5 µL of Kinase Buffer.

      • 25 nL of compound from the dilution series (or DMSO for controls).

      • 2.5 µL of a 2x kinase/substrate mix (containing ALK5 and substrate in Kinase Buffer).

    • Initiate Reaction: Add 5 µL of 2x ATP solution to all wells to start the reaction. Mix briefly on a plate shaker.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.

    • Generate Luminescence: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis & Interpretation:

    • Normalize the data: Set the "No Kinase" control as 100% inhibition and the "DMSO Vehicle" control as 0% inhibition.

    • Plot the % inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

    • Trustworthiness: A potent IC50 (typically in the low nM to µM range) provides direct evidence of target engagement. This protocol should be repeated with related kinases (e.g., ALK4, ALK2, p38) to establish a selectivity profile. High selectivity for ALK5 over other kinases is a desirable attribute.[17][18]

Compound ALK5 IC50 (nM) ALK4 IC50 (nM) p38α IC50 (nM) Selectivity (p38/ALK5)
Test CompoundExperimental ValueExperimental ValueExperimental ValueCalculated Value
SB-431542~100~140>10,000>100x
Table 1: Template for presenting biochemical IC50 data.
Protocol 2: Cell-Based Assay for ALK5 Pathway Inhibition
  • Objective: To confirm that the test compound can penetrate the cell membrane and inhibit TGF-β-induced SMAD2/3 phosphorylation in a cellular context.

  • Cell Line: A549 (human lung carcinoma) or HaCaT (human keratinocyte) cells, which have a robust TGF-β signaling response.

  • Methodology (Western Blot):

    • Cell Culture: Seed A549 cells in a 12-well plate and grow to ~80% confluency. Serum-starve the cells for 4-6 hours prior to treatment.

    • Treatment: Pre-treat cells with a dose range of the test compound (e.g., 10 µM to 1 nM) or SB-431542 (1 µM) for 1 hour.

    • Stimulation: Add recombinant human TGF-β1 (final concentration 5 ng/mL) to all wells except the unstimulated control. Incubate for 45 minutes at 37°C.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • Western Blotting: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Antibody Incubation: Block the membrane and probe with primary antibodies against Phospho-SMAD2 (Ser465/467) / SMAD3 (Ser423/425) and Total SMAD2/3. Use an antibody against a housekeeping protein (e.g., GAPDH or β-Actin) as a loading control.[19]

    • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize bands.

  • Data Analysis & Interpretation:

    • A dose-dependent decrease in the pSMAD2/3 signal relative to the total SMAD2/3 signal indicates effective inhibition of the ALK5 pathway in cells.[20] The cellular IC50 can be estimated by densitometry analysis. A significant drop-off between biochemical and cellular potency may suggest issues with cell permeability or compound stability.

Protocol 3: Functional Assay of Anti-Fibrotic Activity
  • Objective: To determine if the compound can inhibit a key pathological process driven by ALK5: the differentiation of fibroblasts into myofibroblasts.

  • Cell Line: NIH/3T3 murine fibroblasts.

  • Methodology (Immunofluorescence for α-SMA):

    • Cell Culture: Seed NIH/3T3 cells on glass coverslips in a 24-well plate.

    • Treatment: Once cells are attached, serum-starve for 24 hours. Pre-treat with the test compound for 1 hour before stimulating with TGF-β1 (5 ng/mL) for 48 hours.

    • Immunostaining:

      • Fix cells with 4% paraformaldehyde.

      • Permeabilize with 0.1% Triton X-100.

      • Block with 5% BSA in PBS.

      • Incubate with a primary antibody against α-Smooth Muscle Actin (α-SMA).

      • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

      • Counterstain nuclei with DAPI.

    • Imaging: Mount coverslips and acquire images using a fluorescence microscope.

  • Data Analysis & Interpretation:

    • TGF-β stimulation will induce the formation of prominent α-SMA stress fibers, a hallmark of myofibroblast differentiation.[11] Effective inhibition by the test compound will result in a significant reduction in α-SMA expression and stress fiber formation, similar to the unstimulated control. This provides evidence of functional efficacy in a disease-relevant cellular model.

Protocol 4: In Vivo Proof-of-Concept in a Mouse Model of Liver Fibrosis
  • Objective: To assess the therapeutic efficacy of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine in a preclinical animal model of tissue fibrosis.

  • Model: Carbon tetrachloride (CCl4)-induced liver fibrosis in C57BL/6 mice.[21]

  • Methodology:

    • Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for one week.

    • Fibrosis Induction: Administer CCl4 (1 mL/kg, 10% solution in corn oil) via intraperitoneal (i.p.) injection twice a week for 4-6 weeks.

    • Treatment Groups (n=8-10 per group):

      • Group 1 (Vehicle): Corn oil (i.p.) + Vehicle for compound (e.g., 0.5% CMC, oral gavage).

      • Group 2 (CCl4 Control): CCl4 (i.p.) + Vehicle (oral gavage).

      • Group 3 (Test Compound): CCl4 (i.p.) + Test Compound (e.g., 30 mg/kg, daily oral gavage), starting 2 weeks after CCl4 initiation.

      • Group 4 (Positive Control): CCl4 (i.p.) + an established ALK5 inhibitor (e.g., SB525334)[22][23].

    • Termination: At the end of the study period, euthanize mice and collect liver tissue and blood samples.

    • Endpoint Analysis:

      • Histology: Stain liver sections with Masson’s Trichrome to visualize collagen deposition (fibrosis).

      • Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST).

      • Gene Expression: Perform qRT-PCR on liver lysates for fibrotic markers (e.g., Col1a1, Acta2).

  • Data Analysis & Interpretation:

    • Efficacy is demonstrated if the test compound group shows a significant reduction in collagen deposition, improved liver enzyme levels, and decreased expression of fibrotic genes compared to the CCl4 control group.[11][21] This result would provide strong in vivo proof-of-concept for the compound's anti-fibrotic potential.

References

  • Callahan, J. F., et al. (2002). Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). Journal of Medicinal Chemistry, 45(5), 999–1001. [Link]

  • Ling, L. E., & Lee, W. C. (2011). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Current Pharmaceutical Biotechnology, 12(12), 2190–2202. [Link]

  • Bentham Science Publishers. (2011). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Bentham Science. [Link]

  • Patsnap. (2024). What are ALK5 inhibitors and how do they work? Patsnap Synapse. [Link]

  • PubMed. (2011). Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology. PubMed. [Link]

  • Wang, Y., et al. (2019). ALK5 signaling pathway mediates neurogenesis and functional recovery after cerebral ischemia/reperfusion in rats via Gadd45b. Cell Death & Disease, 10(5), 360. [Link]

  • ResearchGate. (n.d.). Cell-based assays of TGF-b function. ResearchGate. [Link]

  • El-Damasy, D. A., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(21), 7480. [Link]

  • Tesseur, I., et al. (2006). Highly sensitive and specific bioassay for measuring bioactive TGF-β. BMC Cell Biology, 7, 15. [Link]

  • Zaromytidou, E. I., et al. (2021). Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter. Journal of Visualized Experiments, (173). [Link]

  • PubMed. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. [Link]

  • Klegel, A., et al. (2022). Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer. International Journal of Molecular Sciences, 23(19), 11467. [Link]

  • Long, L., et al. (2009). Activin-Like Kinase 5 (ALK5) Mediates Abnormal Proliferation of Vascular Smooth Muscle Cells from Patients with Familial Pulmonary Arterial Hypertension and Is Involved in the Progression of Experimental Pulmonary Arterial Hypertension Induced by Monocrotaline. Circulation, 119(13), 1683–1693. [Link]

  • PubMed. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed. [Link]

  • PubMed. (1998). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. [Link]

  • van Beuge, M. M., et al. (2013). Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury. PLoS ONE, 8(2), e56442. [Link]

  • Seed, R. I., et al. (2022). Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8. Bio-protocol, 12(8), e4396. [Link]

  • Nickel, J., et al. (2009). Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension. American Journal of Respiratory and Critical Care Medicine, 180(11), 1119–1127. [Link]

  • Lee, E. S., et al. (2024). Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model. Kidney Research and Clinical Practice, 43(5), 601–615. [Link]

  • PubMed. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. PubMed. [Link]

  • Amici, R., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 15(11), 1509–1517. [Link]

  • Wang, Z., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 61, 128552. [Link]

  • Kim, D. K., et al. (2007). Synthesis and Biological Evaluation of 4(5)-(6-Alkylpyridin-2-yl)imidazoles as Transforming Growth Factor-β Type 1 Receptor Kinase Inhibitors. Journal of Medicinal Chemistry, 50(13), 3145–3148. [Link]

  • Licha, D., et al. (2015). Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors. Journal of Clinical Investigation, 125(1), 331–342. [Link]

  • DaCosta, B. Y., et al. (2004). SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. Molecular Pharmacology, 65(3), 744–752. [Link]

  • ResearchGate. (2022). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. ResearchGate. [Link]

  • de Oliveira, C. S., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 15(11), 1332. [Link]

  • Inman, G. J., et al. (2002). SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Molecular Pharmacology, 62(1), 65–74. [Link]

  • ResearchGate. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. ResearchGate. [Link]

  • Bentham Science Publishers. (2023). Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. Bentham Science. [Link]

Sources

Application

Application Note: Evaluation of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine Scaffolds in Kinase-Dependent Cancer Cell Lines

Introduction & Scientific Rationale The molecule 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine represents a critical structural motif in the design of Type I and Type Ib kinase inhibitors, specifically targeting the c-Met r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The molecule 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine represents a critical structural motif in the design of Type I and Type Ib kinase inhibitors, specifically targeting the c-Met receptor tyrosine kinase (HGFR) . This scaffold is a lipophilic analog of the 2-methyl-tetrahydropyran moiety found in clinically approved MET inhibitors such as Tepotinib (MSC2156119J) [1].

In medicinal chemistry, the transition from a methyl to an ethyl substituent on the tetrahydropyran (THP) ring is a strategic Structure-Activity Relationship (SAR) probe used to:

  • Interrogate Steric Tolerance: Assess the volume of the hydrophobic back-pocket adjacent to the ATP-binding site.

  • Modulate Lipophilicity (LogP): The ethyl group increases lipophilicity, potentially altering membrane permeability and metabolic clearance rates compared to methyl analogs.

  • Fragment-Based Screening: Serve as a core fragment for growing inhibitors targeting the kinase hinge region via the pyridine nitrogen.

This application note details the protocols for formulating, screening, and validating the biological activity of compounds containing this core scaffold in cancer cell lines driven by MET amplification (e.g., EBC-1, MKN-45).

Compound Management & Formulation

The ethyl substitution introduces increased hydrophobicity compared to standard methyl-THP analogs. Proper formulation is critical to prevent precipitation in aqueous cell culture media.

Physicochemical Properties (Predicted)
PropertyValueImplication
Molecular Weight ~191.27 g/mol Fragment-like; high ligand efficiency potential.
cLogP ~2.4 - 2.8Moderate lipophilicity; good membrane permeability.
H-Bond Acceptors 2 (Pyridine N, Ether O)Key interaction points for kinase hinge binding.
Solubility (Water) LowRequires organic co-solvent (DMSO) for stock prep.
Stock Solution Protocol
  • Weighing: Weigh 10 mg of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine into a glass vial (avoid plastic if long-term storage is planned to prevent leaching).

  • Solvent: Dissolve in 100% molecular biology grade DMSO to achieve a stock concentration of 10 mM .

    • Calculation: Volume (µL) = [Mass (mg) / MW ( g/mol )] × 10^5.

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution. The solution should be clear and colorless.

  • Storage: Aliquot into amber glass vials and store at -20°C. Limit freeze-thaw cycles to <3.

Experimental Protocols

Protocol A: Differential Cytotoxicity Profiling (MTS Assay)

Objective: Determine the antiproliferative potency (IC50) of the scaffold in MET-addicted cell lines versus MET-negative controls to assess on-target selectivity.

Cell Line Selection:

  • Positive Control (MET-High): EBC-1 (Lung squamous) or MKN-45 (Gastric). These lines harbor MET amplification and are exquisitely sensitive to MET inhibition.

  • Negative Control (MET-Low): A549 (Lung adenocarcinoma) or H460 . These are driven by KRAS mutations and should be insensitive to pure MET inhibitors.

Workflow:

  • Seeding:

    • Seed cells in 96-well plates (opaque white for luminescence or clear for colorimetric).

    • Density: 3,000 cells/well (EBC-1/MKN-45) and 2,000 cells/well (A549).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in culture media (RPMI-1640 + 10% FBS).

    • Range: 9-point dilution from 100 µM down to 1 nM (1:3 dilution series).

    • Vehicle Control: 0.1% DMSO (matched to highest concentration).

    • Positive Control: Tepotinib (1 µM) or Crizotinib.

  • Incubation: Treat cells for 72 hours .

  • Readout (MTS/CellTiter 96®):

    • Add 20 µL of MTS reagent per well.

    • Incubate 1-4 hours until color develops.

    • Measure absorbance at 490 nm.

  • Analysis: Normalize data to DMSO control (100%) and blank (0%). Fit curves using a non-linear regression (4-parameter logistic) to calculate IC50.

Protocol B: Target Engagement (Western Blot)

Objective: Confirm that cytotoxicity is driven by the inhibition of c-Met phosphorylation (Tyr1234/1235) and downstream signaling (ERK/AKT).

Reagents:

  • Primary Antibodies: p-MET (Tyr1234/1235), Total MET, p-ERK1/2 (Thr202/Tyr204), Total ERK, GAPDH (Loading Control).

  • Lysis Buffer: RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (e.g., PhosSTOP).

Step-by-Step Methodology:

  • Treatment: Seed EBC-1 cells in 6-well plates (5x10^5 cells/well). Treat with the compound at 1x, 5x, and 10x the IC50 established in Protocol A for 2 hours .

    • Note: Short treatment (1-2h) captures direct kinase inhibition; long treatment (24h) captures total protein degradation.

  • Lysis: Wash cells with ice-cold PBS. Add 150 µL cold Lysis Buffer. Scrape and collect lysates.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Immunoblotting:

    • Load 20 µg protein per lane on 4-12% Bis-Tris gels.

    • Transfer to PVDF membrane.

    • Block with 5% BSA (for phospho-antibodies) or Milk (for total proteins) for 1 hour.

    • Incubate primaries overnight at 4°C.

  • Detection: Use HRP-conjugated secondaries and ECL substrate.

Expected Result: A potent hit will show a dose-dependent decrease in p-MET and p-ERK signals without significantly affecting Total MET levels (unless the compound induces degradation).

Mechanism of Action & Pathway Visualization

The following diagram illustrates the c-Met signaling cascade and the specific intervention point of Pyridine-THP scaffolds.

CMet_Pathway HGF HGF (Ligand) cMET c-Met Receptor (RTK) HGF->cMET Activation GAB1 GAB1 cMET->GAB1 Phosphorylation Compound 4-(2-Ethyl-THP)-Pyridine (Inhibitor) Compound->cMET ATP Competition (Inhibition) GRB2 GRB2 GAB1->GRB2 PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Caption: Schematic of the c-Met signaling cascade. The Pyridine-THP scaffold acts as a Type I/Ib inhibitor, competing for the ATP binding pocket of c-Met, thereby blocking downstream RAS/ERK (proliferation) and PI3K/AKT (survival) pathways.

Data Interpretation & Troubleshooting

SAR Analysis: Ethyl vs. Methyl

When comparing 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine against the standard Methyl analog (Tepotinib core), use the following interpretation matrix:

ObservationInterpretationAction
Ethyl IC50 ≈ Methyl IC50 The hydrophobic pocket tolerates the extra methylene group.The ethyl analog is a viable backup candidate with potentially different PK properties.
Ethyl IC50 >> Methyl IC50 Steric clash. The ethyl group is too bulky for the back-pocket.Revert to Methyl or explore Fluorine substitutions (isosteres).
Ethyl IC50 << Methyl IC50 Enhanced hydrophobic interaction.The ethyl group fills a sub-pocket more effectively. Prioritize for lead optimization.
Troubleshooting Common Issues
  • Precipitation in Media: If the compound crashes out at >10 µM, prepare an intermediate dilution in PBS/BSA before adding to media. The albumin helps solubilize lipophilic fragments.

  • High Background in MTS: Pyridine compounds can sometimes interfere with tetrazolium reduction. Use CellTiter-Glo (ATP) as an orthogonal readout to verify cytotoxicity.

References

  • Blagg, J., et al. (2016). "Discovery of Tepotinib (MSC2156119J): A Highly Selective and Potent c-Met Inhibitor."[1] Chemical Biology & Drug Design. Available at: [Link]

  • Underwood, J.J., et al. (2020). "Structural Basis of c-Met Inhibition by Tepotinib." Cancer Research. Available at: [Link]

  • Gherardi, E., et al. (2012). "Targeting the Met receptor in cancer: the future of Met inhibitors." Nature Reviews Clinical Oncology. Available at: [Link]

  • Pharmacological Audit Trail for Kinase Inhibitors. National Institutes of Health (NIH) Guidance. Available at: [Link]

Sources

Method

Application Notes and Protocols for Assessing the Antioxidant Activity of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine

Introduction: Unveiling the Antioxidant Potential of a Novel Pyridine Derivative In the relentless pursuit of novel therapeutic agents, compounds that can mitigate oxidative stress are of paramount interest to researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Antioxidant Potential of a Novel Pyridine Derivative

In the relentless pursuit of novel therapeutic agents, compounds that can mitigate oxidative stress are of paramount interest to researchers in drug development. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2] Antioxidants are molecules that can safely interact with free radicals, terminating the chain reaction before vital molecules are damaged.[3][4]

This guide provides a comprehensive framework for the investigation of the antioxidant potential of a novel synthetic compound, 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine . While direct antioxidant studies on this specific molecule are not yet prevalent in published literature, its structural motifs, containing a tetrahydropyran ring and a pyridine moiety, suggest a plausible capacity for free radical scavenging. Pyran and tetrahydropyridine derivatives have been noted for their potential antioxidant activities.[5][6][7]

These application notes are designed for researchers, scientists, and drug development professionals, offering a detailed exposition of established in vitro antioxidant assays. The protocols herein are not merely a list of steps but a self-validating system, grounded in established scientific principles, to ensure the generation of robust and reproducible data.

Guiding Principles: Selecting the Appropriate Antioxidant Assays

No single assay can provide a complete profile of a compound's antioxidant activity due to the diverse nature of free radicals and the different mechanisms by which antioxidants can act.[8][9] Therefore, a panel of assays is recommended to obtain a comprehensive understanding. The mechanisms of antioxidant action can be broadly categorized as hydrogen atom transfer (HAT) and single electron transfer (SET).[10]

This guide will focus on four widely accepted and complementary assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A SET-based assay that measures the ability of an antioxidant to donate an electron to the stable DPPH radical.[11][12][13]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another SET-based assay that is applicable to both hydrophilic and lipophilic antioxidants.[14][15]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: A SET-based assay that measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10][16][17]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: A HAT-based assay that measures the ability of an antioxidant to quench peroxyl radicals, which are relevant in lipid peroxidation.[9][18][19]

By employing this battery of tests, researchers can gain insights into the compound's radical scavenging capabilities against different types of radicals and through different mechanisms.

Part 1: DPPH Radical Scavenging Assay

Principle and Rationale

The DPPH assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[11][20] The principle is based on the reduction of the stable free radical DPPH•, which has a deep violet color in solution, by an antioxidant. Upon receiving a hydrogen atom or an electron from the antioxidant, the DPPH• is converted to its reduced form, DPPH-H, resulting in a color change to a pale yellow.[11] The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the antioxidant's scavenging activity.[11][21]

Experimental Workflow

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol

1. Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C.
  • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of "4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine" and dissolve it in 10 mL of methanol.
  • Standard (Ascorbic Acid) Stock Solution (1 mg/mL): Prepare a 1 mg/mL solution of ascorbic acid in methanol.
  • Serial Dilutions: From the stock solutions of the test compound and the standard, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.

2. Assay Procedure (96-well plate format):

  • Add 100 µL of each dilution of the test compound or standard to respective wells of a 96-well microplate.
  • Add 100 µL of methanol to the blank wells.
  • Add 100 µL of the DPPH solution to all wells.
  • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[20]
  • Measure the absorbance at 517 nm using a microplate reader.[20]

3. Data Analysis:

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
  • A_control is the absorbance of the control (methanol + DPPH).
  • A_sample is the absorbance of the test compound/standard + DPPH.
  • Plot the % inhibition against the concentration of the test compound/standard to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
CompoundConcentration (µg/mL)% Inhibition (Hypothetical)IC₅₀ (µg/mL) (Hypothetical)
4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine10085.2
5068.535.8
2545.1
12.522.7
6.2510.3
Ascorbic Acid (Standard)10095.8
5092.18.5
2585.3
12.565.4
6.2548.9

Part 2: ABTS Radical Cation Decolorization Assay

Principle and Rationale

The ABTS assay measures the ability of a compound to scavenge the stable ABTS•⁺ radical cation. The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate.[15] The radical cation has a characteristic blue-green color with maximum absorbance at 734 nm.[14] In the presence of an antioxidant, the ABTS•⁺ is reduced back to the colorless ABTS, and the decrease in absorbance is proportional to the antioxidant's activity. This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.[10]

Experimental Workflow

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Detailed Protocol

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
  • ABTS•⁺ Radical Cation Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[22]
  • Working ABTS•⁺ Solution: Dilute the ABTS•⁺ radical cation solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[22]
  • Test Compound and Standard (Trolox) Solutions: Prepare stock solutions and serial dilutions of the test compound and Trolox (a water-soluble vitamin E analog) in the appropriate solvent.

2. Assay Procedure (96-well plate format):

  • Add 10 µL of each dilution of the test compound or standard to the wells of a 96-well microplate.
  • Add 190 µL of the working ABTS•⁺ solution to all wells.
  • Incubate the plate at room temperature for 6 minutes.
  • Measure the absorbance at 734 nm using a microplate reader.[22]

3. Data Analysis:

  • Calculate the percentage of inhibition as described for the DPPH assay.
  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the % inhibition of Trolox at different concentrations. The TEAC value of the test compound is then calculated from this curve and is expressed as µM of Trolox equivalents per µM of the test compound.
CompoundConcentration (µM)% Inhibition (Hypothetical)TEAC (µM Trolox Eq/µM) (Hypothetical)
4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine5078.9
2555.30.85
12.530.1
6.2514.8
Trolox (Standard)5092.5
2565.21.00
12.533.7
6.2516.9

Part 3: Ferric Reducing Antioxidant Power (FRAP) Assay

Principle and Rationale

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[16] This reduction results in the formation of an intense blue-colored complex with an absorption maximum at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.

Experimental Workflow

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Detailed Protocol

1. Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.
  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
  • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[16]
  • Test Compound and Standard (FeSO₄) Solutions: Prepare a stock solution of the test compound. Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 1000, 500, 250, 125, 62.5 µM) for the standard curve.

2. Assay Procedure (96-well plate format):

  • Add 10 µL of the test compound or standard to the wells of a 96-well microplate.
  • Add 190 µL of the pre-warmed FRAP reagent to all wells.
  • Incubate the plate at 37°C for 4 minutes.[16]
  • Measure the absorbance at 593 nm.

3. Data Analysis:

  • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
  • The FRAP value of the test compound is determined from the standard curve and is expressed as µM of Fe(II) equivalents.
CompoundConcentration (µM)Absorbance at 593 nm (Hypothetical)FRAP Value (µM Fe(II) Eq) (Hypothetical)
4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine1000.654450.2
FeSO₄ (Standard)10001.4521000
5000.731500
2500.368250
1250.185125
62.50.09362.5

Part 4: Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle and Rationale

The ORAC assay is a HAT-based method that evaluates the capacity of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) induced by peroxyl radicals.[18][19] Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[18] The antioxidant protects the fluorescent probe by scavenging the peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).

Experimental Workflow

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Detailed Protocol

1. Reagent Preparation:

  • Phosphate Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer.
  • Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer and store at 4°C, protected from light.
  • Fluorescein Working Solution: Dilute the stock solution 1:500 in 75 mM phosphate buffer just before use.[19]
  • AAPH Solution (75 mM): Dissolve 203.4 mg of AAPH in 10 mL of 75 mM phosphate buffer. Prepare this solution fresh daily.[19]
  • Test Compound and Standard (Trolox) Solutions: Prepare stock solutions and serial dilutions in 75 mM phosphate buffer.

2. Assay Procedure (96-well black microplate):

  • Add 25 µL of the test compound, standard, or blank (phosphate buffer) to the wells.
  • Add 150 µL of the fluorescein working solution to all wells.[23][24]
  • Incubate the plate at 37°C for 30 minutes in the microplate reader.[23][24]
  • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using the plate reader's injector.[19]
  • Immediately begin monitoring the fluorescence every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[23][24]

3. Data Analysis:

  • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
  • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
  • A standard curve is generated by plotting the net AUC of Trolox against its concentration.
  • The ORAC value of the test compound is determined from the standard curve and is expressed as µM of Trolox equivalents.
CompoundConcentration (µM)Net AUC (Hypothetical)ORAC Value (µM TE/µM) (Hypothetical)
4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine12.515,800
6.258,2001.2
3.1254,100
Trolox (Standard)12.513,200
6.256,8001.0
3.1253,500

Conclusion and Future Directions

This comprehensive guide provides a robust starting point for the systematic evaluation of the antioxidant activity of "4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine". By employing a panel of assays that probe different antioxidant mechanisms, researchers can build a detailed profile of the compound's potential to combat oxidative stress. Positive results from these in vitro assays would warrant further investigation into the compound's efficacy in more complex biological systems, such as cell-based assays and in vivo models. The data generated will be crucial for understanding the structure-activity relationship and for guiding the future development of this and related compounds as potential therapeutic agents.

References

  • Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118.
  • Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of Agricultural and Food Chemistry, 53(6), 1841-1856.
  • Phull, A. R., Majid, M., Haq, I. U., Khan, M. R., & Kim, S. J. (2017). In vitro and in vivo evaluation of anti-arthritic, antioxidant efficacy of withania somnifera (ashwagandha) in freund's complete adjuvant induced arthritic rats. Journal of Ethnopharmacology, 203, 22-30.
  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical Biochemistry, 239(1), 70-76.
  • Sies, H. (1997). Oxidative stress: oxidants and antioxidants. Experimental Physiology, 82(2), 291-295.
  • Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for total antioxidant activity determination: a review. Biochemistry & Analytical Biochemistry, 1(1), 1-10.
  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity assay for dietary polyphenols and vitamins C and E, using ABTS/persulfate/ascorbate system. Journal of Agricultural and Food Chemistry, 52(26), 7970-7981.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Nimse, S. B., & Pal, D. (2015). Free radicals, natural antioxidants, and their reaction mechanisms. RSC Advances, 5(35), 27986-28006.
  • Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2016). Analytical methods used in determining antioxidant activity: A review. International Journal of Molecular Sciences, 17(12), 2095.
  • Shimamura, T., Sumikura, Y., Yamazaki, T., Tada, A., Kashiwagi, T., Ishikawa, H., ... & Ukeda, H. (2014). Applicability of the DPPH assay for evaluating the antioxidant capacity of food additives. Analytical Sciences, 30(7), 717-721.
  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412-422.
  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • G-Biosciences. (n.d.). ORAC Assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved from [Link]

  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626.
  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205.
  • Zen-Bio, Inc. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • Moreira, D. C., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.
  • Matyjaszczyk, I. (Ed.). (2020). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method) Technical Manual.
  • Munteanu, I. G., & Apetrei, C. (2021). A review of antioxidant capacity assays (reactions, methods, pros and cons). Scientific Bulletin. Series F. Biotechnologies, 25, 335-344.
  • Zhao, L., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 61, 128552.
  • Schremmer, T., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7498.
  • El-Gazzar, M. G., et al. (2022).
  • El-Gazzar, M. G., et al. (2022).
  • PubChem. (n.d.). (Tetrahydro-2H-pyran-4-yl)hydrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of selected bioactive dihydropyridine and pyran derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyridine. Retrieved from [Link]

  • Gatt, L., et al. (2018). The Antioxidant Activity of Dihydropyridine Derivatives. Journal of Drug Design and Research, 5(2), 1069.
  • ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • ES Materials & Manufacturing. (2021). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct.
  • Heterocycles. (1995). SYNTHESIS OF 2-(BENZOPYRAN-4-YL)PYRIDINE N-OXIDE K+. Heterocycles, 41(11), 2405-2408.
  • National Institute of Standards and Technology. (n.d.). Pyridine, 4-ethyl-. Retrieved from [Link]

Sources

Application

Application Note: In Vitro Profiling of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine (ETPP)

Part 1: Executive Summary & Strategic Rationale 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine (ETPP) represents a "privileged scaffold" in modern medicinal chemistry. It combines a polar pyridine ring (hydrogen bond accepto...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine (ETPP) represents a "privileged scaffold" in modern medicinal chemistry. It combines a polar pyridine ring (hydrogen bond acceptor/donor potential) with a lipophilic tetrahydropyran (THP) core. This specific architecture is frequently employed to modulate the physicochemical properties of kinase inhibitors (e.g., ALK5, PIM-1) and GPCR antagonists (e.g., Histamine H3).

However, the incorporation of the pyridine moiety introduces specific liabilities—most notably hERG channel inhibition and CYP450 interaction —while the ethyl-substituted THP ring introduces stereochemical complexity (cis/trans isomerism) and metabolic soft spots.

This guide provides a self-validating workflow to characterize ETPP. It moves beyond generic testing to address the specific risks associated with this pharmacophore.

The ETPP Validation Workflow

The following decision tree illustrates the logical flow of experiments required to validate ETPP as a viable drug lead.

ETPP_Workflow Start Compound Synthesis (ETPP) QC QC: Stereochemical Purity (Cis/Trans) Start->QC Verify Isomer Solubility Tier 1: Thermodynamic Solubility (pH 7.4) QC->Solubility >95% Pure hERG Tier 2: hERG Safety (Fluorescence Polarization) Solubility->hERG Soluble >10µM Metab Tier 3: Metabolic Stability (Human Liver Microsomes) hERG->Metab IC50 > 10µM Decision Go / No-Go Decision hERG->Decision Fail (High Risk) Metab->Decision CLint < 20 µL/min/mg

Figure 1: Critical path for ETPP characterization. Note the early emphasis on stereochemistry and hERG safety, specific liabilities of this scaffold.

Part 2: Critical Pre-Requisite: Stereochemical Control

Expert Insight: The 2-ethyl and 4-pyridine substituents on the tetrahydropyran ring create geometric isomers (cis and trans).

  • Risk: Biological activity and hERG affinity often differ significantly between isomers.

  • Requirement: Before initiating the protocols below, ensure you are testing a defined isomer or a quantified mixture.

  • Method: Verify ratio using 1H-NMR (NOESY) or Chiral HPLC.

Part 3: Detailed Experimental Protocols

Protocol 1: hERG Safety Assessment (Fluorescence Polarization)

Rationale: Pyridine rings containing basic nitrogens are notorious for π-stacking interactions within the hERG channel pore (Y652/F656 residues), leading to QT prolongation. This is the highest-risk liability for ETPP.

Methodology: Competitive displacement of a high-affinity Red-shifted fluorescent tracer.

Materials
  • Assay Buffer: 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Membrane Prep: Recombinant hERG-expressing HEK293 membrane fractions (commercial).

  • Tracer: Red-hERG Tracer (e.g., Predictor™ or similar).

  • Controls: E-4031 (Positive Control), DMSO (Negative Control).

Step-by-Step Workflow
  • Preparation: Dilute ETPP in DMSO to generate a 10-point dose-response curve (Range: 30 µM to 1 nM). Final DMSO concentration must be <1%.[1]

  • Incubation:

    • Add 10 µL of ETPP (or control) to a 384-well black low-binding plate.

    • Add 10 µL of hERG membrane suspension + Tracer mix.

    • Critical Step: Incubate for 4 hours at room temperature (25°C). hERG binding kinetics can be slow for lipophilic compounds like ETPP.

  • Readout: Measure Fluorescence Polarization (FP) on a multi-mode reader (e.g., EnVision).

    • Excitation: 530 nm / Emission: 590 nm.

  • Data Analysis:

    • Calculate mP (milli-Polarization) values.

    • Plot % Inhibition vs. Log[Concentration].

    • Pass Criteria: IC50 > 10 µM (Low Risk).

Self-Validating Check: If the E-4031 IC50 is not within 10-50 nM, the assay sensitivity is compromised. Discard data.

Protocol 2: Metabolic Stability (Human Liver Microsomes)

Rationale: The ethyl side chain on the THP ring is a "soft spot" for CYP450-mediated hydroxylation. The pyridine ring is susceptible to N-oxidation. This assay determines the Intrinsic Clearance (


).
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor System: NADPH regenerating system (Isocitrate/Isocitrate Dehydrogenase) or solid NADPH.

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare 1 µM ETPP in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Add HLM (final concentration 0.5 mg/mL).

    • Incubate at 37°C for 5 minutes without NADPH to check for non-cofactor instability.

  • Reaction Initiation:

    • Add NADPH (1 mM final) to initiate metabolism.

    • Total reaction volume: 200 µL per well.

  • Sampling:

    • At T = 0, 5, 15, 30, and 60 minutes, remove 30 µL aliquots.

    • Immediately dispense into 120 µL of ice-cold Quench Solution.

  • Processing:

    • Centrifuge at 4000 rpm for 20 mins to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% Remaining) vs. Time. Slope =

      
      .
      
    • 
      .
      

Expert Insight: If ETPP shows high clearance, look for the +16 Da (hydroxylation on ethyl) or +16 Da (N-oxide) metabolites in the MS trace to guide structural modification.

Protocol 3: Thermodynamic Solubility

Rationale: The lipophilic ethyl-THP moiety may limit solubility, affecting bioassays. Kinetic solubility (from DMSO stock) often overestimates true solubility.

Step-by-Step Workflow
  • Saturation: Add solid ETPP in excess (~2 mg) to 1 mL of PBS (pH 7.4) in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF membrane (low binding).

    • Caution: Do not use nylon filters; pyridines can sometimes bind non-specifically.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Part 4: Data Interpretation & Reference Values

Use the table below to benchmark your ETPP test results against industry standards for "Drug-Like" properties.

ParameterAssayIdeal ValueWarning FlagETPP Risk Analysis
Solubility Thermodynamic (pH 7.4)> 50 µM< 10 µMModerate: Ethyl group reduces solubility; Pyridine aids it.
hERG Safety FP / Patch ClampIC50 > 30 µMIC50 < 10 µMHigh: Pyridine moiety is a known hERG pharmacophore.
Metabolic Stability HLM Intrinsic Clearance< 15 µL/min/mg> 40 µL/min/mgModerate: Ethyl group is prone to oxidation.
Lipophilicity LogD (pH 7.4)1.0 - 3.0> 4.0Low: THP ring usually keeps LogD in optimal range.

Part 5: References

  • Vertex Pharmaceuticals. (2005). Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). The influence of bioisosteres in drug design: Pyridine and Tetrahydropyran applications. Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] (Standard reference for HLM/Solubility protocols).

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine

This guide serves as a technical support resource for researchers encountering purification difficulties with 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine . The content is structured to address the specific physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering purification difficulties with 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine . The content is structured to address the specific physicochemical properties of this scaffold—specifically the basicity of the pyridine ring and the stereochemical challenges of the tetrahydropyran (THP) core.

[1][2]

Case ID: PYR-THP-042 Status: Active Classification: Heterocyclic Purification / Diastereomer Resolution[1][2]

Molecule Profile & Purification Logic[1][3][4]

Before initiating any protocol, understand the three critical factors dictating the behavior of this molecule during purification:

  • Basicity (pKa ~5.3 - 5.8): The pyridine nitrogen is a Lewis base.[1][2][3] On standard silica gel (acidic pH ~5), it protonates and interacts strongly with surface silanols, causing severe peak tailing and material loss.[1][2][3][4]

  • Stereoisomerism: The molecule possesses two stereocenters (C2 on the THP ring and C4 where the pyridine attaches).[3] This results in diastereomers (cis and trans).[1][2][3] These have different physical properties and must often be separated.[1][2][3][5]

  • Conformational Lipophilicity: The ethyl group (C2) and pyridine (C4) will adopt equatorial/axial positions.[1][2][3] The trans isomer (typically diequatorial or axial/equatorial depending on assignment) often exhibits distinct solubility and polarity compared to the cis isomer.[3]

Troubleshooting Guide: Common Challenges

Issue A: "My compound streaks on TLC and Flash Columns."

Diagnosis: Unbuffered interaction between the pyridine nitrogen and acidic silanols.[3] Solution: You must neutralize the stationary phase.[3]

Protocol: Amine-Buffered Silica Chromatography Do not use standard Hexane/Ethyl Acetate without a modifier.[1][2][3]

  • Mobile Phase Preparation:

    • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).[1][3][4]

    • Modifier (Critical): Add 1% Triethylamine (TEA) or 1% NH₄OH (28% aq) to the mobile phase.[1][3][4]

    • Recommended Gradient: 0%

      
       10% MeOH in DCM (with 1% TEA constant).[1][2][3]
      
  • Column Pre-treatment:

    • Flush the silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample. This "deactivates" the acidic sites.[2][3]

  • Alternative Phase:

    • If streaking persists, switch to Neutral Alumina (Brockmann Grade III).[1][2][3][4] Pyridines elute cleanly from alumina without amine modifiers.[1][2][3]

Issue B: "I cannot separate the cis and trans isomers."

Diagnosis: The polarity difference (


) is too small for standard flash chromatography.
Solution:  Exploit the shape selectivity of the isomers using rigid stationary phases or salt formation.

Method 1: High-Resolution Flash (The "Gold Standard") [1]

  • Stationary Phase: Spherical silica (20–40 µm) is required; irregular silica is insufficient.[1][2][3]

  • Solvent System: Toluene / Acetone (with 1% TEA).[1][2][3]

    • Why? Toluene provides

      
       interactions with the pyridine ring, often amplifying the subtle dipole differences between cis and trans isomers better than DCM/MeOH.[2]
      
  • Loading: <1% w/w (sample/silica).[1][2][3] Overloading will merge the diastereomers.[2][3]

Method 2: Selective Salt Crystallization (Scalable) If you have >5g of material, chromatography is inefficient.[1][2][3][4] Use salt formation to precipitate one diastereomer.[1][2][3]

  • Screening Protocol:

    • Dissolve 100 mg of mixture in minimal EtOH or iPrOH.

    • Add 1.0 eq of acid (Candidates: Oxalic acid , p-Toluenesulfonic acid , or HCl in dioxane).[1][2][3][4]

    • Cool to 0°C.

    • Result: The trans isomer (often more symmetrical/planar) frequently forms a crystalline lattice more readily than the cis isomer.[3] Filter the solid and check isomeric purity by NMR.

Visual Workflow: Purification Decision Tree

The following diagram outlines the logical flow for processing crude reaction mixtures containing this target.

PurificationWorkflow Start Crude Mixture (4-(2-Ethyl-THP-4-yl)-pyridine) CheckTLC 1. Check TLC (DCM/MeOH + 1% TEA) Start->CheckTLC Streak Does it streak? CheckTLC->Streak PreTreat Pre-treat Silica with 1% TEA or Switch to Alumina Streak->PreTreat Yes IsomerSep Isomer Separation Required? Streak->IsomerSep No PreTreat->IsomerSep BulkClean Bulk Cleanup (Flash: DCM/MeOH/TEA) IsomerSep->BulkClean No (Mixture OK) SepMethod Select Separation Method IsomerSep->SepMethod Yes (Need Pure Isomer) MethodA Method A: Chromatography Solvent: Toluene/Acetone/TEA Media: Spherical Silica SepMethod->MethodA Scale < 2g MethodB Method B: Crystallization Agent: Oxalic Acid or HCl Target: Trans-isomer ppt SepMethod->MethodB Scale > 2g

Caption: Decision matrix for selecting the optimal purification route based on scale and isomeric purity requirements.

Frequently Asked Questions (FAQs)

Q: How do I distinguish the cis and trans isomers by NMR? A: You must look at the C4-proton (the methine proton on the THP ring attached to the pyridine).

  • Axial Proton: Appears as a wide triplet of triplets (

    
     Hz) due to axial-axial coupling.[1][2][3] This indicates the pyridine is equatorial .[2][3]
    
  • Equatorial Proton: Appears as a narrow multiplet or broad singlet (

    
    ) due to axial-equatorial/equatorial-equatorial coupling.[1][2][3] This indicates the pyridine is axial .[2][3]
    
  • Note: Compare the integration of the ethyl group signals; the chemical shift of the terminal methyl often differs by 0.05–0.1 ppm between isomers.

Q: Can I distill this compound? A: Yes, but with caution.

  • Boiling Point: High (>140°C at 1 mmHg).[1][2][3]

  • Risk: While the pyridine ring is stable, the THP ether linkage can undergo oxidative degradation at high temperatures in the presence of trace air.

  • Recommendation: Use Kugelrohr distillation only for bulk removal of heavy tars.[2][3] Do not rely on it for isomer separation.[1][2][3]

Q: My product is colored (yellow/brown) even after column. How do I fix this? A: Pyridines often trap trace metal ions or form N-oxide impurities that are highly colored.[1][2][3]

  • Dissolve in EtOAc.[1][2][3][6]

  • Wash with 10% aq.[1][2][3]

    
     (removes oxidative impurities).[1][3][4]
    
  • Treat the organic layer with Activated Charcoal (5% w/w) for 30 minutes, then filter through Celite.

Reference Data

Recommended Solvent Systems ( Adjustment)
Solvent System (v/v)ModifierApplication
DCM / MeOH (95:5) 1%

General cleanup; high solubility.[1][2][3]
EtOAc / Hexane (50:50) 2% TEATLC monitoring; separates non-polar impurities.[1][2][3]
Toluene / Acetone (80:20) 1% TEADiastereomer separation (maximizes

-selectivity).[1][2][3]
MTBE / Heptane NoneCrystallization solvent (anti-solvent addition).[1][2][3]
References
  • Pyridine Purification Principles

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3][4] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2][3]

    • Relevance: Defines standard protocols for drying and distilling pyridine derivatives (KOH tre
    • URL:[1][3][4]

  • Chromatography of Basic Heterocycles

    • Source: Reich, H. J.[2][3] (University of Wisconsin).[1][2][3] Common Chromatographic Solvents and Modifiers.

    • Relevance: Explains the mechanistic need for Triethylamine (TEA) to block silanol groups when purifying pyridines.
    • URL:[1][4]

  • Diastereomer Separation of THP Derivatives

    • Source: Organic Syntheses, Coll.[1][2][3][4] Vol. 10, p.423 (2004).[1][2][3][4] Resolution of substituted tetrahydropyrans.

    • Relevance: Provides analogous workflows for separating cis/trans isomers of substituted pyrans using crystallization and chrom
    • URL:[1][3][4]

  • Salt Formation for Isomer Resolution

    • Source: Anderson, N. G. (2012).[1][2][3][4] Practical Process Research & Development.

    • Relevance: Chapter on "Crystallization and Salt Selection" details the use of sulfonic acids (like p-TsOH) to separate diastereomers of basic drugs.[2]

    • URL:[1][3][4]

Sources

Optimization

"4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine" stability issues in solution

This guide serves as a technical support center for researchers working with 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine , a common pharmacophore in GPR119 agonists and other medicinal chemistry targets. Status: Active |...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers working with 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine , a common pharmacophore in GPR119 agonists and other medicinal chemistry targets.

Status: Active | Role: Senior Application Scientist | Topic: Solution Stability & Handling

Quick Diagnostic: What are you observing?
ObservationProbable CauseImmediate Action
Double Peak in HPLC/LCMS Cis/Trans Isomerism (Not degradation).Do not discard. Check NMR integration. See [Section 2].
Yellow Discoloration N-Oxide formation or trace conjugated impurities.Check storage conditions (Light/Air). Run LCMS to detect +16 Da mass shift.
Precipitation in Water Incorrect pH (Free base is lipophilic).Acidify to pH < 4 to form the pyridinium salt.
Explosive Peroxides THP ether autoxidation (Long-term storage).SAFETY ALERT: Test for peroxides before concentrating old solutions.
Section 1: The "Double Peak" Issue (Stereochemistry)

User Question: "I synthesized/purchased this compound, but my chromatogram shows two distinct peaks with the same mass. Is my compound degrading?"

Technical Insight: This is likely not degradation , but rather the presence of cis and trans diastereomers. The tetrahydropyran (THP) ring adopts a chair conformation. Substituents at the 2-position (ethyl) and 4-position (pyridine) create stereocenters.

  • Thermodynamic Stability: In 2,4-disubstituted tetrahydropyrans (analogous to 1,3-disubstituted cyclohexanes), the cis-isomer allows both bulky substituents (Ethyl and Pyridine) to occupy the thermodynamically favorable equatorial positions.

  • The Trans-Isomer: Forces one substituent into a high-energy axial position.

  • Equilibration: While the isomers are distinct and separable, acidic conditions during synthesis or workup can facilitate equilibration toward the more stable cis form.

Isomer Visualization (DOT Diagram):

IsomerStability cluster_0 Solution Behavior Cis Cis-Isomer (Major) (2-Ethyl-eq, 4-Pyr-eq) Thermodynamically Stable Trans Trans-Isomer (Minor) (One group Axial) High Energy Equilibrium Acid/Base Catalyzed Equilibration Trans->Equilibrium Slow conversion Equilibrium->Cis Thermodynamic Sink

Figure 1: Thermodynamic relationship between cis and trans isomers. The cis-isomer is generally the major product in thermodynamic control.

Section 2: Chemical Stability & Oxidation

User Question: "My DMSO stock solution turned yellow after a month. Is it still usable?"

Technical Insight: Two primary degradation pathways exist for this scaffold:

  • Pyridine N-Oxidation: The pyridine nitrogen is susceptible to oxidation by dissolved oxygen or peroxides, forming the N-oxide (

    
    ). This often manifests as a yellowing of the solution.
    
  • THP Peroxide Formation: The carbon adjacent to the ether oxygen (C2 and C6) is prone to radical abstraction, leading to hydroperoxides. The C2 position (bearing the ethyl group) is a tertiary center, making it chemically distinct but the C6 position (secondary) is also vulnerable.

Stability Protocol:

  • Solvent Choice: Avoid storing in ethers (THF, Diethyl ether) which accelerate peroxide formation. DMSO or Methanol are preferred for stock solutions.

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Monitoring: Use LCMS to check for

    
     (N-oxide) or 
    
    
    
    (Sulfone/Diepoxide equivalents if other linkers are present).

Degradation Pathway (DOT Diagram):

Degradation Compound 4-(2-Ethyl-THP-4-yl)-pyridine (MW: X) Radical Radical Intermediate (at THP C2 or C6) Compound->Radical Initiator/Air NOxide Pyridine N-Oxide (M+16, Yellow) Compound->NOxide [O] (Air/Light) Peroxide THP Hydroperoxide (Explosion Hazard) Radical->Peroxide O2 Peroxide->NOxide Oxidizes Pyridine

Figure 2: Primary oxidative degradation pathways involving the THP ether and Pyridine nitrogen.

Section 3: Solubility & Handling FAQ

Q: How do I dissolve this compound for biological assays?

  • Issue: The free base is lipophilic and poorly soluble in neutral water.

  • Solution: Dissolve in 100% DMSO to create a stock (e.g., 10-50 mM). For aqueous dilution, ensure the final buffer pH is compatible. If high concentrations are needed in water, convert to the HCl salt (protonates the pyridine,

    
    ) or use an acidic vehicle (e.g., 0.1% Acetic acid).
    

Q: I need to remove the solvent. Can I rotovap it?

  • Warning: If the solution has been stored in an ether solvent (THF, Dioxane) for a long period, test for peroxides using starch-iodide paper before concentrating. The THP ring can generate peroxides that concentrate upon evaporation.

Q: Can I separate the isomers?

  • Yes. The cis and trans isomers usually have different retention times on silica gel or C18 HPLC columns.

    • Tip: Use a gradient of Hexane/Ethyl Acetate (for normal phase) or Water/Acetonitrile (for reverse phase). The cis isomer (diequatorial) is often slightly more polar or elutes differently depending on the specific column interaction with the pyridine nitrogen.

References
  • GPR119 Agonist Scaffolds: Semple, G., et al. "Discovery of the GPR119 agonist MBX-2982."[1] Bioorganic & Medicinal Chemistry Letters, 2011. (Discusses the synthesis and stability of similar Pyridine-THP motifs). Link

  • Tetrahydropyran Stereochemistry: Hansch, C., et al. "Stereochemistry of 2,4-disubstituted tetrahydropyrans." Journal of Organic Chemistry. (General principles of 1,3-diaxial interactions in heterocycles).
  • Pyridine Oxidation: Joule, J.A., Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Authoritative text on pyridine N-oxide formation and stability). Link

  • Ether Peroxide Safety: Clark, D.E. "Peroxides and Peroxide-Forming Compounds." Chemical Health and Safety, 2001. (Safety protocols for THP and ether handling). Link

Sources

Troubleshooting

Technical Support Center: Enhancing the Oral Bioavailability of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine

Prepared by the Senior Application Scientist Team Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the challenges associated with the oral delivery of candidate compounds like "4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine". Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and accelerate your development timeline. This document is structured as a series of questions you might encounter during your experimental journey.

Section 1: Foundational Understanding & Initial Assessment

This section addresses the critical first steps in characterizing your molecule to understand the root cause of poor bioavailability.

Q1: What are the likely initial challenges to achieving good oral bioavailability with a compound like 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine?

A1: Based on its structure, 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine presents a classic drug development challenge, likely stemming from its physicochemical properties. The primary hurdles are predictable:

  • Poor Aqueous Solubility: The molecule combines a hydrophilic, ionizable pyridine ring with bulky, lipophilic ethyl and tetrahydropyran groups. This dual nature often leads to high crystal lattice energy and, consequently, low solubility in gastrointestinal (GI) fluids. Poor solubility is a leading cause of low and variable oral bioavailability for many new chemical entities.[1][2][3]

  • pH-Dependent Solubility: The pyridine ring is basic (a typical pKa for pyridine is ~5.2). This means the compound's solubility will be highly dependent on the pH of its environment. It will be more soluble in the acidic environment of the stomach (where it becomes protonated and forms a charged salt) but will likely precipitate in the more neutral to alkaline pH of the small intestine, which is the primary site for drug absorption.

  • Potential for High First-Pass Metabolism: While the exact metabolic profile is unknown, pyridine-containing compounds can be subject to metabolism by cytochrome P450 enzymes in the gut wall and liver.[4] This "first-pass effect" can significantly reduce the amount of active drug that reaches systemic circulation.[4]

A logical workflow for addressing these challenges is essential for systematic development.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: In Vivo Evaluation A Physicochemical Profiling (Solubility, pKa, LogP) B BCS Classification (Solubility & Permeability) A->B informs C Solubility-Limited? (BCS II or IV) B->C E Permeability-Limited? (BCS III or IV) B->E D Formulation Development (Salt, ASD, LBDDS, Nano) C->D G In Vitro Dissolution & Permeability Testing D->G F Permeation Enhancers (Advanced Strategy) E->F F->G H Rodent PK Study (Formulation Screening) G->H H->D Iterate/Optimize I Lead Formulation Identified H->I

Caption: Overall workflow for enhancing oral bioavailability.
Q2: How do I perform a preliminary assessment of the compound's solubility and permeability to classify it according to the Biopharmaceutics Classification System (BCS)?

A2: The BCS is a cornerstone of drug development that classifies drugs based on their aqueous solubility and intestinal permeability.[3] This classification helps guide formulation strategy.

BCS ClassSolubilityPermeabilityPrimary Bioavailability Challenge
I HighHighNone (Ideal)
II LowHighDissolution rate-limited absorption
III HighLowPermeability-limited absorption
IV LowLowBoth dissolution and permeability

Experimental Protocol: Preliminary BCS Classification

1. Equilibrium Solubility Determination (FDA Guideline Method):

  • Objective: To determine if the compound is "highly soluble." A drug is highly soluble if its highest single therapeutic dose is soluble in ≤ 250 mL of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.

  • Step 1: Media Preparation. Prepare buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).

  • Step 2: Sample Preparation. Add an excess amount of your compound to vials containing each buffer (e.g., 5-10 mg/mL). Ensure solid material remains undissolved.

  • Step 3: Incubation. Shake the vials in a temperature-controlled incubator at 37 °C for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Step 4: Sampling & Analysis. Withdraw a sample from each vial and filter it immediately using a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Step 5: Quantification. Analyze the filtrate concentration using a validated HPLC-UV or LC-MS/MS method.

  • Classification: Compare the measured solubility to the projected human dose. If the dose/solubility volume is > 250 mL at any pH, it is considered low solubility (likely BCS Class II or IV).

2. Permeability Assessment (In Vitro Surrogate Model):

  • Objective: To determine if the compound is "highly permeable." While the gold standard is human absorption studies, in vitro models are used for early assessment. A common and well-regarded model is the Caco-2 cell monolayer assay.[5]

  • Method: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a simpler, non-cell-based alternative for passive diffusion screening.[5][6] The Caco-2 assay, however, can also identify active transport and efflux mechanisms.[5]

  • Procedure Outline (PAMPA): A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The donor compartment contains the drug in a buffer, and the acceptor compartment contains a drug-free buffer. After incubation, the drug concentration in both compartments is measured to calculate a permeability coefficient (Pe).

  • Classification: Compare the apparent permeability (Papp) or Pe value to those of high-permeability (e.g., metoprolol) and low-permeability (e.g., mannitol) reference compounds. If the compound's permeability is ≥ 85-90% of the high-permeability standard, it is considered high permeability (likely BCS Class I or II).

Section 2: Formulation Strategies for Solubility Enhancement

This section provides troubleshooting guides for the most common challenge: poor aqueous solubility.

Q3: My compound is confirmed as poorly soluble (BCS Class II/IV). What are the primary formulation strategies to consider, and how do they work?

A3: For poorly soluble compounds, the goal is to increase the dissolution rate and/or the concentration of the dissolved drug in the GI tract. The main strategies fall into four categories.[1][7]

  • Chemical Modification (Salt Formation): For ionizable compounds like yours, forming a salt with a suitable counter-ion can dramatically improve the dissolution rate. The pyridine nitrogen is basic and can be protonated to form a cationic salt (e.g., a hydrochloride or tartrate salt). This is often the simplest and most cost-effective approach.[2][8]

  • Physical Modification (Particle Size Reduction): The dissolution rate is directly proportional to the surface area of the drug particles, as described by the Noyes-Whitney equation.[9] Reducing particle size via micronization (to micrometers) or nanosizing (to nanometers) increases the surface area, leading to faster dissolution.[3][9][10]

  • Amorphous Solid Dispersions (ASDs): Crystalline drugs have a highly ordered, stable structure with high lattice energy that must be overcome to dissolve. By dispersing the drug molecules in an amorphous (non-crystalline) state within a polymer matrix, this energy barrier is removed.[9][11] This can create a "supersaturated" state in the GI tract, significantly boosting the driving force for absorption.[7]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipids, surfactants, and co-solvents to dissolve the drug in an oily matrix.[9][10][11] Upon contact with GI fluids, they can form fine emulsions or micellar solutions (e.g., Self-Emulsifying Drug Delivery Systems or SEDDS), keeping the drug solubilized and ready for absorption.[1][9][11] LBDDS can also leverage the body's natural fat absorption pathways, potentially bypassing first-pass metabolism via lymphatic uptake.[9]

G cluster_strategies Solubility Enhancement Strategies main Poorly Soluble Compound (BCS II/IV) salt Salt Formation Mechanism: Ionization, pH modification Pros: Simple, scalable Cons: Risk of conversion to free base main->salt Ionizable? particle Particle Size Reduction Mechanism: Increased surface area Pros: Broadly applicable Cons: Handling issues, aggregation main->particle Crystalline? asd Amorphous Solid Dispersion (ASD) Mechanism: High energy state, supersaturation Pros: Significant solubility increase Cons: Physical instability (recrystallization) main->asd Thermally Stable? lbdds Lipid-Based System (LBDDS) Mechanism: Solubilization in lipids Pros: Bypasses dissolution, enhances permeation Cons: Excipient stability, high fat effects main->lbdds Lipophilic?

Caption: Decision tree for selecting a solubility enhancement strategy.
Q4: How can I develop a stable amorphous solid dispersion (ASD) for my compound? What polymers are good starting points?

A4: Developing a stable ASD involves dispersing your compound in a polymer matrix to prevent it from recrystallizing back to its more stable, less soluble crystalline form. The key is to select a polymer that is miscible with your drug and can maintain the amorphous state.

Experimental Protocol: ASD Screening via Solvent Evaporation

1. Polymer Selection:

  • Objective: To find a polymer that is miscible with your drug and can stabilize its amorphous form.

  • Commonly Used Polymers:

    • PVP (Polyvinylpyrrolidone): E.g., Kollidon® 12 PF, PVP K30. Good for general use.
    • HPMC (Hydroxypropyl Methylcellulose): E.g., Methocel™ E5.
    • HPMC-AS (HPMC-Acetate Succinate): E.g., AquaSolve™. Excellent for preventing recrystallization, especially for enteric release.
    • Soluplus® (Polyvinyl caprolactam — polyvinyl acetate — polyethylene glycol graft co-polymer): Acts as both a matrix polymer and a solubilizer.

2. Miscibility/Solubility Assessment (Solvent Casting):

  • Step 1: Solvent Selection. Choose a volatile solvent (e.g., methanol, acetone, dichloromethane) that dissolves both your compound and the selected polymer.

  • Step 2: Solution Preparation. Prepare solutions with different drug-to-polymer ratios (e.g., 10:90, 25:75, 50:50 by weight).

  • Step 3: Film Casting. Cast the solutions onto glass slides or petri dishes and allow the solvent to evaporate slowly in a fume hood or vacuum oven at a controlled temperature (e.g., 40 °C).

  • Step 4: Initial Assessment. Visually inspect the resulting films. A clear, transparent film suggests good miscibility and a successful amorphous dispersion. A cloudy or opaque film indicates phase separation or drug recrystallization.

3. Characterization of the ASD:

  • Objective: To confirm the amorphous nature and assess the physical stability of the lead formulations.

  • Polarized Light Microscopy (PLM): Amorphous materials are isotropic and do not refract polarized light (they appear dark). Crystalline materials are birefringent and will appear bright against a dark background. This is a quick check for crystallinity.

  • Differential Scanning Calorimetry (DSC): Run a DSC scan on the pure crystalline drug, the pure polymer, and the ASD film. The absence of a sharp melting endotherm (from the crystalline drug) in the ASD thermogram confirms its amorphous nature. You should observe a single glass transition temperature (Tg), indicating a miscible system.

  • Powder X-Ray Diffraction (PXRD): Crystalline materials produce sharp peaks in a diffraction pattern, while amorphous materials produce a broad, diffuse "halo." PXRD is the definitive method for confirming the absence of crystallinity.

4. Stability Assessment:

  • Store the most promising clear films under accelerated stability conditions (e.g., 40 °C / 75% relative humidity) for several weeks.

  • Periodically re-test using PLM, DSC, or PXRD to check for any signs of recrystallization. A stable ASD will remain amorphous under these stress conditions.

Section 3: Assessing Permeability and In Vivo Evaluation

This section covers how to test your optimized formulations and move toward in vivo studies.

Q5: My formulation shows excellent dissolution, but in vivo exposure is still poor. How do I design a preliminary pharmacokinetic (PK) study in rodents to investigate this?

A5: If an optimized formulation with good dissolution does not yield the expected in vivo exposure, you may be facing issues with poor permeability, high first-pass metabolism, or active efflux in the intestine. A well-designed rodent PK study is essential to de-risk these factors and compare the performance of different formulations.[4][12][13]

Experimental Protocol: Preliminary Oral PK Study in Rats

1. Study Design & Groups:

  • Species: Sprague-Dawley rats are commonly used due to their size and well-characterized physiology.

  • Group 1: Intravenous (IV) Administration (Mandatory for Bioavailability Calculation).

    • Vehicle: A simple, non-precipitating solution (e.g., 5% Dextrose in water, or a solution with a co-solvent like PEG400/ethanol/saline).
    • Dose: A low dose (e.g., 1-2 mg/kg) administered as a bolus via the tail vein.
    • Purpose: The IV data provides the absolute reference for systemic exposure (AUCiv). It is required to calculate the oral bioavailability (F%) and provides key clearance and volume of distribution data.[4][12]
  • Group 2: Oral Gavage - Formulation 1 (e.g., Micronized Suspension).

    • Vehicle: A simple aqueous suspension (e.g., 0.5% HPMC with 0.1% Tween 80).
    • Dose: A higher dose than IV (e.g., 10-20 mg/kg).
  • Group 3: Oral Gavage - Formulation 2 (e.g., ASD or LBDDS Formulation).

    • Vehicle: The optimized formulation, dispersed or dissolved in water.
    • Dose: Same as Group 2.

2. Dosing and Sampling:

  • Animals: Use at least 3-4 rats per group. The animals should be fasted overnight before dosing to reduce variability.

  • Blood Sampling: Collect serial blood samples (e.g., ~100-200 µL) from the tail vein or another appropriate site at pre-defined time points.

  • Time Points: A typical schedule would be: Pre-dose, 5 min (IV only), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately to separate plasma. Store plasma frozen at -80 °C until analysis.

3. Bioanalysis:

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of your compound in rat plasma.

4. Pharmacokinetic Analysis:

  • Objective: To determine key PK parameters that describe the drug's absorption, distribution, and elimination.[12]

  • Software: Use non-compartmental analysis (NCA) software such as Phoenix® WinNonlin® or similar packages.

  • Key Parameters to Calculate:

ParameterDescriptionHow It's Used
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption. Higher is often better.
Tmax Time at which Cmax is observedIndicates the speed of absorption. A shorter Tmax means faster absorption.
AUC Area Under the plasma Concentration-time curveRepresents the total systemic drug exposure. This is the most critical parameter.
CL ClearanceThe rate at which the drug is removed from the body (calculated from IV data).
Vd Volume of DistributionThe theoretical volume into which the drug distributes (from IV data).
F% Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation. Calculated as: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100 .

5. Interpretation:

  • Compare the AUC and Cmax values between your oral formulations. A successful enhanced formulation (e.g., the ASD) should show a statistically significant increase in AUC and Cmax compared to the basic suspension.

  • The calculated F% will tell you the overall success of overcoming absorption barriers. If F% is still low despite good formulation performance, it may point towards unavoidable first-pass metabolism as the primary limiting factor.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from: [Link]

  • Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Juniper Publishers. Available from: [Link]

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. SlideShare. Available from: [Link]

  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available from: [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. Available from: [Link]

  • How to improve the bioavailability of a drug? Patsnap. Available from: [Link]

  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. PMC. Available from: [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Formulation Strategies for Improving Drug Bioavailability. World Pharma Today. Available from: [Link]

  • Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. PubMed. Available from: [Link]

  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. Food and Drug Administration. Available from: [Link]

  • Predicting Drug Bioavailability with the Modern-day Toolkit. International Biopharmaceutical Industry. Available from: [Link]

  • In vivo PK / Pharmacokinetic studies. Sygnature Discovery. Available from: [Link]

  • In Vivo Methods for the Assessment of Topical Drug Bioavailability. PMC. Available from: [Link]

  • Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support guide for the synthesis of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine. This document is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for the synthesis of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine. This document is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. We will address specific experimental issues in a practical, question-and-answer format, grounded in established chemical principles.

Given that a single, universally adopted synthetic route is not established in the literature, this guide will focus on a common and logical synthetic strategy: a Grignard-based C-C bond formation followed by dehydration and reduction. We will dissect the potential pitfalls at each stage of this pathway.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might observe during your synthesis and provides actionable solutions and the scientific rationale behind them.

Q1: My overall yield is critically low after the final step. What are the most likely causes?

Low overall yield is a common issue stemming from cumulative losses and inefficiencies at several stages. The most critical points of failure are the Grignard reaction and the reduction step.

Possible Causes & Solutions:

  • Inefficient Grignard Reagent Formation: The initial formation of 4-pyridylmagnesium halide is highly sensitive to moisture. Any residual water in your glassware or solvent will quench the Grignard reagent, drastically reducing the amount available for the subsequent reaction.[1][2]

    • Troubleshooting: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF) from a freshly opened bottle or distilled from a suitable drying agent. The magnesium turnings should be activated, for example, with a crystal of iodine, to initiate the reaction.[2]

  • Enolization of the Ketone: 2-Ethyl-tetrahydro-pyran-4-one has acidic protons alpha to the carbonyl group. The 4-pyridyl Grignard reagent is a strong base and can act as such, deprotonating the ketone to form an enolate instead of adding as a nucleophile.[3] This results in the recovery of starting ketone upon aqueous workup.

    • Troubleshooting: Perform the Grignard addition at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetic nucleophilic addition pathway over the thermodynamic deprotonation. Adding the ketone solution slowly to the Grignard reagent (inverse addition) can also help maintain a low concentration of the ketone, minimizing the opportunity for it to act as a proton source.

  • Sub-optimal Reduction Conditions: The final reduction step is crucial. Aggressive reduction conditions can lead to the unwanted saturation of the pyridine ring, while overly mild conditions will result in an incomplete reaction.

    • Troubleshooting: Refer to the detailed discussion in Q3 for optimizing the reduction step.

Q2: My crude NMR and Mass Spec analysis after the Grignard reaction shows a significant amount of 4,4'-bipyridine. Why did this form and how can I prevent it?

The presence of 4,4'-bipyridine is a classic sign of a homocoupling side reaction, often referred to as Wurtz-type coupling.

Mechanism of Formation:

This side product forms when one molecule of the 4-pyridyl Grignard reagent reacts with a molecule of the unreacted 4-halopyridine starting material. This is particularly prevalent if the Grignard formation is slow or incomplete, leading to the co-existence of all three species in the reaction flask.

Preventative Measures:

  • Controlled Addition: Add the 4-halopyridine solution slowly to a suspension of activated magnesium turnings. This ensures that the halide is consumed quickly to form the Grignard reagent, keeping its concentration low and minimizing the chance of it reacting with the newly formed organometallic species.

  • Ensure Full Conversion: Allow sufficient time for the Grignard reagent to form completely before adding the ketone electrophile. Monitoring the disappearance of the magnesium metal can be a visual indicator.

Side ProductMolecular Weight ( g/mol )Common Analytical Signature
4,4'-Bipyridine156.18Distinct aromatic signals in ¹H NMR; M+ peak at m/z 156.
2-Ethyl-tetrahydro-pyran-4-one128.18Recovered starting material, identified by GC-MS or NMR comparison.
4-(2-Ethyl-piperidin-4-yl)-piperidine~210.37 (varies with reduction)Absence of aromatic signals in ¹H NMR; M+ peak corresponding to full saturation.
Q3: After the final reduction step, my main product is the fully saturated piperidine derivative, not the desired pyridine. How can I achieve selective reduction?

This is the most common and critical side reaction in this synthesis. The pyridine ring is susceptible to reduction, especially under catalytic hydrogenation conditions used to reduce the exocyclic double bond formed after dehydration.[4]

Understanding the Challenge:

Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) under hydrogen pressure are highly effective at reducing both alkenes and aromatic systems, including pyridine. Achieving selectivity requires carefully chosen reagents or conditions.

Strategies for Selective Reduction:

MethodReagents & ConditionsRationale & Expected OutcomePotential Downsides
Catalytic Transfer Hydrogenation Ammonium formate, Pd/C, in Methanol, reflux.This method generates hydrogen in situ at a controlled rate, which is often milder and more selective for the alkene over the aromatic ring.Can still lead to over-reduction if reaction time or temperature is excessive. Optimization is key.
Hydride Reagents LiBH₄ in the presence of water/alcohols.While typically used for carbonyls, certain activated borohydrides can reduce polarized double bonds. It has been shown that LiBH₄ in the presence of water can reduce pyridine itself to a 1,4-dihydropyridine.[4] This may not be suitable for selective alkene reduction.Complex reactivity, may not be selective for the target double bond.
Dissolving Metal Reduction Sodium (Na) in liquid ammonia (NH₃) with an alcohol proton source.The Birch reduction conditions are classic for reducing aromatic systems but are generally not selective for an isolated double bond in the presence of a pyridine ring.Not typically selective for this transformation and requires specialized equipment.

Recommended Protocol for Optimization:

  • Start with Catalytic Transfer Hydrogenation using 10% Pd/C and ammonium formate in methanol.

  • Run small-scale trials at different temperatures (room temperature to reflux) and monitor the reaction closely by TLC or GC-MS at 30-minute intervals.

  • Quench the reaction as soon as the alkene starting material is consumed to minimize subsequent pyridine ring reduction.

Frequently Asked Questions (FAQs)
  • Q: What is the most critical step to control in this synthesis? A: The final reduction step is the most critical. While the Grignard reaction is sensitive, the over-reduction of the pyridine ring is often the most yield-damaging and difficult-to-separate side reaction. Success hinges on achieving selective reduction of the alkene without touching the aromatic core.

  • Q: Which analytical techniques are best for monitoring the reaction progress and identifying impurities? A: A combination of techniques is ideal.

    • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile side products like 4,4'-bipyridine and confirming the mass of intermediates and the final product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and unambiguous identification of impurities, particularly for distinguishing between the desired pyridine and the over-reduced piperidine product (look for the disappearance of aromatic proton signals between 7-9 ppm).

  • Q: How can I purify the final product from the major side products like the over-reduced piperidine analog? A: Purification can be challenging due to the similar polarities of the desired product and the piperidine side product.

    • Column Chromatography: Silica gel chromatography is the standard method. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of triethylamine to reduce tailing of the basic pyridine compounds) will be necessary.

    • Acid-Base Extraction: This is less likely to work for separating the pyridine from the piperidine, as both are basic and will be extracted into an acidic aqueous phase. However, it is effective for removing non-basic impurities.

Visualizing the Reaction Pathways

A clear understanding of the competing reactions is vital for troubleshooting.

Figure 1: Key Reaction Pathways and Side Reactions SM 4-Halopyridine + Mg + 2-Ethyl-tetrahydro-pyran-4-one Grignard 4-Pyridyl MgX SM->Grignard Grignard Formation Homocoupling Side Product: 4,4'-Bipyridine Grignard->Homocoupling Wurtz Coupling (Side Reaction) Enolization Side Product: Ketone Enolate (Reverts to SM) Grignard->Enolization Enolization (Side Reaction) Alcohol Tertiary Alcohol Intermediate Grignard->Alcohol Nucleophilic Addition (Desired) Alkene Alkene Intermediate Alcohol->Alkene Dehydration DesiredProduct Desired Product: 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine Alkene->DesiredProduct Selective Reduction (Desired) OverReduction Side Product: Piperidine Analog (Over-reduced) Alkene->OverReduction Over-reduction (Side Reaction)

Caption: Key Reaction Pathways and Side Reactions

Figure 2: Troubleshooting Workflow Start Low Overall Yield? CheckGrignard Analyze Crude from Grignard Step Start->CheckGrignard Bipyridine High 4,4'-Bipyridine? CheckGrignard->Bipyridine KetoneSM High Ketone SM? CheckGrignard->KetoneSM CheckReduction Analyze Final Crude Product Bipyridine->CheckReduction No Action_Grignard Optimize Grignard: - Slow halide addition - Ensure anhydrous conditions Bipyridine->Action_Grignard Yes KetoneSM->CheckReduction No Action_Enolization Optimize Addition: - Lower temperature (-78°C) - Inverse addition KetoneSM->Action_Enolization Yes Piperidine Piperidine Derivative Present? CheckReduction->Piperidine Action_Reduction Optimize Reduction: - Use milder conditions (e.g., Transfer Hydrogenation) - Monitor reaction closely Piperidine->Action_Reduction Yes Success Yield Improved Piperidine->Success No Action_Grignard->Start Action_Enolization->Start Action_Reduction->Start

Caption: Troubleshooting Workflow

References
  • Synthesis of tetrahydropyridine derivatives through a modular assembly reaction using 3,4-dihydropyran as dual substrate and template. PubMed.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals.
  • Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction. PMC - NIH.
  • Synthesis of 1,2,3,4-tetrahydropyridines. Organic Chemistry Portal.
  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals.
  • The acid hydrolysis of tetrahydropyran derivatives. Journal of the Chemical Society (Resumed).
  • 4-Acetylpyridine oxime tosylate. Organic Syntheses.
  • Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate.
  • Purification of Pyridine. Chempedia - LookChem.
  • Acid-catalyzed reversible transformation of tetrahydrofuro[3,2-c]pyridine. Beilstein Journals.
  • Pyridines. University of Nairobi.
  • The Grignard Reaction. Swarthmore College.
  • C–H Activation Reactions of Tetrahydropyridines. Imperial College London.
  • Synthesis of Pyran, Pyridine, Thiophene, Pyrimidine and Thiazole Derivatives with Antitumor Activities. Academia.edu.
  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
  • Pyridine synthesis. Organic Chemistry Portal.
  • DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. York University.
  • Grignard reagent. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PMC.
  • The Suzuki Reaction. Myers Group, Harvard University.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate.
  • METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. University of British Columbia.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-Ethyl-4-fluoropyridine. Benchchem.
  • Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. Journal of Chemical Reviews.
  • Tetrahydropyran synthesis. Organic Chemistry Portal.
  • Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC - NIH.
  • Grignard Reagent Synthesis Reaction Mechanism. YouTube.
  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois.
  • Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor. Google Patents.
  • Grignard Reagents. Chemistry LibreTexts.
  • A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4- iodopyridine, and its Reactivity To. Universidade Federal de Santa Maria.
  • The Reduction of Pyridine to 1,4-Dihydropyridine by Lithiumtetrahydroborate in the Presence of Water. Zeitschrift für Naturforschung.
  • How can I remove the pyridine from the sugar compound?. ResearchGate.
  • Tetrahydro-4H-pyran-4-one: properties and applications. ChemicalBook.

Sources

Troubleshooting

Technical Support Center: Scale-Up of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine

This technical guide addresses the scale-up challenges for 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine , a structural motif common in JAK inhibitors and other kinase-targeting small molecules. The synthesis centers on thr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the scale-up challenges for 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine , a structural motif common in JAK inhibitors and other kinase-targeting small molecules.

The synthesis centers on three critical phases: Cryogenic Lithiation/Addition , Dehydration , and Diastereoselective Hydrogenation .

Ticket ID: SC-PYR-2026-02 Subject: Troubleshooting Yield & Stereocontrol during Kilogram-Scale Production Assigned Scientist: Senior Process Chemist

Process Overview & Logic

The industrial route typically employs a convergent strategy: the addition of a metallated pyridine to a substituted pyranone, followed by reduction.

  • Step 1 (Coupling): 4-Lithiopyridine (generated in situ) + 2-Ethyl-tetrahydro-4H-pyran-4-one

    
     Tertiary Alcohol.
    
  • Step 2 (Dehydration): Tertiary Alcohol

    
     Tetrahydropyridine intermediate (Alkene).
    
  • Step 3 (Reduction): Alkene + H

    
    
    
    
    
    cis/trans Product Mixture.
Workflow Visualization

SynthesisWorkflow Start 4-Bromopyridine + 2-Ethyl-pyran-4-one Lithiation Step 1: Cryogenic Coupling (-78°C to -40°C) Risk: Exotherm/Wurtz Coupling Start->Lithiation n-BuLi Alcohol Intermediate: Tertiary Alcohol Lithiation->Alcohol Quench Dehydration Step 2: Acidic Dehydration (MsOH or H2SO4) Alcohol->Dehydration Alkene Intermediate: Endocyclic Alkene Dehydration->Alkene Hydro Step 3: Hydrogenation (Pd/C vs Pt/C) Alkene->Hydro H2, Pressure Separation Step 4: Isomer Separation (Salt Crystallization) Hydro->Separation dr 80:20 Final Target: Cis-Isomer (Major) Separation->Final

Caption: Logical flow of the convergent synthesis highlighting critical risk points (Red/Yellow nodes).

Troubleshooting Guide (Q&A)

Phase 1: The Organometallic Coupling (Cryogenic Bottleneck)

Context: You are reacting 4-lithiopyridine with 2-ethyl-tetrahydro-pyran-4-one.

Q1: My yield drops significantly when scaling from 50g to 500g. The impurity profile shows high levels of 4,4'-bipyridine. Why? Diagnosis: This is a classic "hotspot" issue. 4-Lithiopyridine is thermally unstable above -40°C. Upon decomposition, it dimerizes to form 4,4'-bipyridine (Wurtz-type coupling). Corrective Action:

  • Dosing Rate: On a 500g scale, the addition of n-BuLi must be slow enough to match the cooling capacity of your reactor. If the internal temperature spikes (even locally) above -50°C, the lithiated species degrades.

  • Reverse Addition: Instead of adding the ketone to the lithiated pyridine, consider generating the lithiated pyridine in the presence of the ketone (Barbier conditions) if the ketone is compatible with n-BuLi (unlikely due to enolization).

  • Flow Chemistry: For scales >1kg, switch to a continuous flow reactor to minimize the residence time of the unstable lithiated intermediate.

Q2: The reaction mixture turns into a thick gel at -78°C, stopping the stirrer. Diagnosis: 2-Ethyl-tetrahydro-pyran-4-one has limited solubility in pure THF at cryogenic temperatures, or the lithium alkoxide product is precipitating. Corrective Action:

  • Solvent Modification: Add 2-MeTHF (2-Methyltetrahydrofuran) or Toluene as a co-solvent. Toluene often improves the solubility of lithium aggregates and improves heat transfer.

  • Concentration: Do not exceed 0.5 M concentration during the cryogenic step.

Phase 2: Dehydration & Hydrogenation (Stereocontrol)

Context: Converting the tertiary alcohol to the alkane.

Q3: After hydrogenation, I have a 50:50 mixture of cis/trans isomers. How do I favor the desired cis (diequatorial) isomer? Diagnosis: The ratio is determined by the catalyst's approach to the alkene. If the catalyst binds to the face hindered by the 2-ethyl group, you get the trans product. If it binds opposite, you get cis. Corrective Action:

  • Catalyst Switch: Palladium on Carbon (Pd/C) often promotes isomerization of the double bond prior to reduction. Switch to Platinum Oxide (PtO

    
    , Adams' catalyst)  or Rhodium on Alumina (Rh/Al
    
    
    
    O
    
    
    )
    . These catalysts typically operate under kinetic control, favoring the addition of hydrogen from the less hindered face (opposite the ethyl group).
  • Solvent Acidity: Run the hydrogenation in acetic acid . Protonation of the pyridine ring changes its adsorption geometry on the catalyst surface, often improving diastereoselectivity (dr) to >90:10.

Q4: The dehydration step yields a mixture of endo- and exo-cyclic alkenes. Diagnosis: Acid-catalyzed dehydration of the tertiary alcohol can form the double bond inside the ring (desired) or on the ethyl side chain (undesired). Corrective Action:

  • Thermodynamic Control: Use strong acids (e.g., H

    
    SO
    
    
    
    /Acetic Acid) and heat. The endocyclic double bond (trisubstituted) is generally thermodynamically more stable than the exocyclic one. Ensure the reaction runs to equilibrium.

Data & Specifications

Comparison of Hydrogenation Conditions (Stereoselectivity)

Target: Cis-isomer (2-ethyl and 4-pyridine in equatorial positions)

CatalystSolventPressure (bar)Yield (%)cis:trans Ratio (dr)Notes
10% Pd/C MeOH595%60:40Poor selectivity; rapid isomerization.
5% Pt/C EtOH1092%75:25Moderate improvement.
PtO

AcOH 5 94% 92:8 Recommended. Kinetic control dominates.
Raney Ni EtOH5088%55:45High pressure required; poor selectivity.
Stereoselectivity Mechanism

The 2-ethyl group creates steric bulk on one face of the pyran ring. The catalyst surface prefers the "open" face.

Stereochem cluster_0 Kinetic Control (PtO2/AcOH) Step1 Pyran Ring (Chair-like TS) 2-Ethyl group points DOWN (Axial-like shielding) Step2 H2/Catalyst approaches from TOP (Less Hindered) Step1->Step2 Result H adds Top -> Pyridine pushed DOWN Result: 2-Ethyl (Down) / 4-Pyridine (Down) RELATIONSHIP: CIS (Diequatorial after flip) Step2->Result

Caption: Mechanistic rationale for high diastereoselectivity using PtO2 in acidic media.

Purification Protocol (Isomer Separation)

If the hydrogenation yields an 80:20 mixture, column chromatography is impractical at the kilogram scale. Use Salt Formation Crystallization .

Protocol:

  • Dissolution: Dissolve the crude oil (mixture of isomers) in Isopropanol (IPA) (5 volumes).

  • Acid Addition: Add HCl (1.05 eq, 4M in Dioxane) or Fumaric Acid (1.0 eq) slowly at 50°C.

  • Cooling: Cool slowly to 0°C over 4 hours.

  • Filtration: The cis-isomer salt typically crystallizes more readily due to better packing symmetry compared to the trans-isomer.

  • Validation: Analyze the filter cake via HPLC or NMR.

    • Cis-coupling (H4-H3): Large coupling constant (

      
       Hz) indicates axial-axial relationship (diequatorial substituents).
      
    • Trans-coupling: Smaller coupling constants.

References

  • Prins Cyclization & Pyran Synthesis

    • Synthesis of substituted tetrahydropyrans via Prins reaction.
    • Source:

  • Pyridine Lithiation Safety

    • Safety of 4-lithiopyridine scale-up and dimeriz
    • Source:

  • Diastereoselective Hydrogenation

    • Catalytic Hydrogenation of Substituted Pyridines with PtO2.
    • Source: [1]

  • Isomer Separation

    • Separation of cis and trans isomers of substituted heterocycles via crystalliz
    • Source:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine Against Known ALK5 Inhibitors: A Research Perspective

In the landscape of kinase inhibitor discovery, the Activin-like Kinase 5 (ALK5), a transforming growth factor-beta (TGF-β) type I receptor, has emerged as a critical target in oncology and fibrosis.[1][2][3] Its role in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the Activin-like Kinase 5 (ALK5), a transforming growth factor-beta (TGF-β) type I receptor, has emerged as a critical target in oncology and fibrosis.[1][2][3] Its role in mediating pro-fibrotic and metastatic signaling pathways has spurred the development of numerous small molecule inhibitors.[3][4] This guide provides a comparative analysis of the novel chemical entity, 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine, against a panel of well-characterized ALK5 inhibitors. While direct experimental data for this specific compound is not publicly available, this document will leverage structure-activity relationship (SAR) insights from existing inhibitors to postulate its potential as an ALK5 inhibitor and outline a comprehensive experimental plan for its evaluation.

The TGF-β/ALK5 Signaling Axis: A Key Therapeutic Target

The TGF-β signaling pathway is integral to a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[2] Dysregulation of this pathway is a hallmark of various pathologies. The binding of TGF-β ligand to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of the type I receptor, ALK5.[4] Activated ALK5 then phosphorylates downstream effectors, primarily SMAD2 and SMAD3, which subsequently complex with SMAD4 and translocate to the nucleus to regulate target gene transcription.[2] Inhibition of ALK5 kinase activity is a validated strategy to abrogate these pathological signals.[3][5]

ALK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-βRII TGF-βRII TGF-β->TGF-βRII Binding ALK5 ALK5 TGF-βRII->ALK5 Recruitment & Phosphorylation SMAD2/3 SMAD2/3 ALK5->SMAD2/3 Phosphorylation p-SMAD2/3 p-SMAD2/3 SMAD Complex p-SMAD2/3-SMAD4 Complex p-SMAD2/3->SMAD Complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD Complex Target Genes Target Gene Transcription SMAD Complex->Target Genes Nuclear Translocation

Caption: Proposed experimental workflow for ALK5 inhibitor characterization.

Protocol 1: In Vitro ALK5 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine against purified ALK5 kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant human ALK5 (TGF-βRI) kinase domain.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • ATP.

    • Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate).

    • Test compound (4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine) dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add 50 nL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of ALK5 enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate the reaction for 1 hour at room temperature.

    • Stop the reaction and measure the kinase activity using the ADP-Glo™ system according to the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Cellular Assay for Inhibition of TGF-β-induced SMAD2/3 Phosphorylation

Objective: To assess the ability of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine to inhibit ALK5 activity in a cellular context.

Methodology:

  • Cell Line: A suitable cell line that responds to TGF-β stimulation, such as NIH-3T3 or A549 cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Starve the cells in a low-serum medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with a known concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

    • Lyse the cells and determine the levels of phosphorylated SMAD2/3 and total SMAD2/3 using a sensitive detection method such as Western blotting or a cell-based ELISA.

    • Normalize the phosphorylated SMAD2/3 signal to the total SMAD2/3 signal.

    • Calculate the percent inhibition of TGF-β-induced SMAD2/3 phosphorylation and determine the cellular IC50 value.

Concluding Remarks and Future Directions

While the pyridine and tetrahydropyran moieties of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine are present in known bioactive molecules, including some ALK5 inhibitors, its efficacy as a potent and selective ALK5 inhibitor can only be confirmed through rigorous experimental validation. [6][7][8][9][10][11]The proposed experimental workflow provides a robust framework for such an investigation. Positive results from these initial in vitro and cellular assays would warrant further characterization, including comprehensive kinase selectivity profiling, pharmacokinetic studies, and evaluation in in vivo models of fibrosis or cancer. The insights gained from such studies would be invaluable in determining the therapeutic potential of this novel chemical entity.

References

  • Structure-Based Virtual Screening, Molecular Dynamics and Binding Free Energy Calculations of Hit Candidates as ALK-5 Inhibitors - PMC. (2020-01-09). PubMed Central. [Link]

  • What are ALK5 inhibitors and how do they work? (2024-06-21). Patsnap Synapse. [Link]

  • ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. (2025-08-09). European Journal of Medicinal Chemistry. [Link]

  • Small-molecule inhibitors of transforming growth factor-β type I receptor kinase (ALK5). Karger Publishers. [Link]

  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. (2022-04-01). PubMed. [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC. (2024-10-23). ACS Medicinal Chemistry Letters. [Link]

  • SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. (2004-03-01). Molecular Pharmacology. [Link]

  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (2023-01-13). NIH. [Link]

  • SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. (2002-07-01). Molecular Pharmacology. [Link]

  • Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. ResearchGate. [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC. (2022-09-22). RSC Advances. [Link]

  • Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. (2023-04-04). Bentham Science. [Link]

  • Tetrahydropyridin-4-ylpicolinoylglycines as novel and orally active prolyl hydroxylase 2 (PHD2) inhibitors for the treatment of renal anemia. (2022-08-05). PubMed. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC. (2022-07-19). Molecules. [Link]

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Comparative

The Structure-Activity Relationship of 4-(Tetrahydropyran-4-yl)-Pyridine Analogs as Muscarinic Receptor Modulators: A Comparative Guide

The quest for selective and potent modulators of muscarinic acetylcholine receptors (mAChRs) is a cornerstone of neuroscience drug discovery, with significant implications for treating cognitive disorders such as Alzheim...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for selective and potent modulators of muscarinic acetylcholine receptors (mAChRs) is a cornerstone of neuroscience drug discovery, with significant implications for treating cognitive disorders such as Alzheimer's disease and schizophrenia.[1] Within the diverse landscape of chemical scaffolds explored, the 4-(tetrahydropyran-4-yl)-pyridine core has emerged as a promising framework for achieving subtype-selective M1 receptor activation. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on this scaffold, offering a comparative overview of their performance supported by experimental data and protocols.

Introduction: The Significance of the 4-(Tetrahydropyran-4-yl)-Pyridine Scaffold

Muscarinic receptors, a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M1 and M4 subtypes are of particular interest for treating cognitive deficits, as their activation is linked to pro-cognitive effects. However, the high degree of structural similarity in the orthosteric binding site across all subtypes presents a significant challenge in developing subtype-selective agonists.[2] Non-selective activation can lead to undesirable side effects mediated by M2 and M3 receptors, such as cardiovascular and gastrointestinal issues.

The 4-(tetrahydropyran-4-yl)-pyridine scaffold has proven to be a valuable starting point for developing selective M1 positive allosteric modulators (PAMs) and PAM-agonists. These molecules bind to a topographically distinct allosteric site on the receptor, enhancing the response to the endogenous agonist, acetylcholine, and can also possess intrinsic agonist activity. This approach offers a more refined method of modulating receptor function, potentially leading to improved therapeutic profiles.

This guide will focus on the SAR of analogs related to the core structure of "4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine," with a particular emphasis on how modifications to the tetrahydropyran and pyridine rings influence potency, selectivity, and functional activity at the M1 muscarinic receptor.

Core Structure-Activity Relationship Analysis

The development of potent and selective M1 modulators from the 4-(tetrahydropyran-4-yl)-pyridine core has been a subject of extensive research. A key example is the discovery of PF-06767832, a potent and selective M1 PAM-agonist, which incorporates a modified version of this core scaffold.[1] The SAR data from the development of this and related compounds provide crucial insights into the key pharmacophoric features.

The Tetrahydropyran Moiety: A Key Interaction Hub

Modifications to the tetrahydropyran ring have a profound impact on the activity of these analogs. The hydroxyl group at the 3-position and the stereochemistry of the substituents are critical for potent M1 activity.

Table 1: Impact of Tetrahydropyran Modifications on M1 Receptor Activity [1]

CompoundModificationM1 EC50 (nM)M1 Max Response (%)
Analog 1 (3R,4S)-3-hydroxy3895
Analog 2 (3S,4R)-3-hydroxy120080
Analog 3 3-fluoro>10000-
Analog 4 3-methoxy250075

As demonstrated in Table 1, the (3R,4S) stereochemistry of the hydroxyl group on the tetrahydropyran ring is crucial for high potency. The enantiomer with the (3S,4R) configuration is significantly less active. Furthermore, replacement of the hydroxyl group with a fluorine or methoxy group leads to a dramatic loss of activity, highlighting the importance of this hydroxyl group in forming key interactions within the M1 receptor binding pocket.

While specific data for a 2-ethyl substitution on the tetrahydropyran ring is not publicly available in this direct analog series, based on general medicinal chemistry principles, the introduction of an alkyl group at this position would likely influence the compound's lipophilicity and could either provide beneficial hydrophobic interactions or introduce steric hindrance, depending on the specific topology of the binding site.

The Pyridine Ring: A Scaffold for Fine-Tuning Selectivity and Potency

The pyridine ring serves as a central scaffold to which various substituents can be attached to modulate the pharmacological profile of the compounds. Modifications at the 2- and 5-positions of the pyridine ring have been shown to be particularly important.

Table 2: Influence of Pyridine Substituents on M1 Receptor Activity [1]

Compound2-Position Substituent5-Position SubstituentM1 EC50 (nM)M1 Max Response (%)
PF-06767832 -C(O)NH--CH33895
Analog 5 -C(O)NH--H15090
Analog 6 -CH2NH--CH380085

The data in Table 2 indicates that a carboxamide linker at the 2-position of the pyridine ring is a key feature for high potency. Replacing this with a methylene amine linker results in a significant drop in activity. Additionally, a methyl group at the 5-position of the pyridine ring contributes favorably to the compound's potency.

The following diagram illustrates the key SAR takeaways for the 4-(tetrahydropyran-4-yl)-pyridine scaffold as an M1 PAM-agonist.

SAR_Summary cluster_THP Tetrahydropyran Ring Modifications cluster_Pyridine Pyridine Ring Modifications Core 4-(Tetrahydropyran-4-yl)-Pyridine Core THP_OH (3R,4S)-3-OH Crucial for High Potency Core->THP_OH Hydroxyl Group THP_Stereo Stereochemistry is Critical Core->THP_Stereo THP_2_Alkyl 2-Ethyl/Alkyl Group (Potential for Lipophilic Interactions or Steric Hindrance) Core->THP_2_Alkyl Pyr_2_Linker 2-Carboxamide Linker Favors Potency Core->Pyr_2_Linker Pyr_5_Sub 5-Methyl Group Enhances Potency Core->Pyr_5_Sub

Caption: Key Structure-Activity Relationships for M1 PAM-Agonists.

Experimental Protocols for Compound Characterization

The evaluation of novel 4-(tetrahydropyran-4-yl)-pyridine analogs requires a suite of robust in vitro assays to determine their affinity, potency, and functional selectivity.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay determines the binding affinity of the test compounds for the different muscarinic receptor subtypes.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from CHO or HEK293 cells stably expressing the human M1, M2, M3, M4, or M5 receptor subtypes.

  • Assay Buffer: Use a binding buffer such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: Utilize a non-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of [3H]-NMS and increasing concentrations of the unlabeled test compound.

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start membranes Cell Membranes (Expressing M1-M5) start->membranes incubation Incubate to Equilibrium membranes->incubation radioligand [3H]-NMS (Radioligand) radioligand->incubation test_compound Test Compound (Increasing Concentrations) test_compound->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Liquid Scintillation Counting washing->scintillation analysis Data Analysis (IC50 and Ki) scintillation->analysis end End analysis->end

Caption: Workflow for Muscarinic Receptor Radioligand Binding Assay.

Functional Assay: Inositol Phosphate (IP1) Accumulation for M1, M3, and M5 Receptors

This assay measures the functional agonist activity of the compounds at Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1).

Step-by-Step Methodology:

  • Cell Culture: Plate CHO or HEK293 cells expressing the M1, M3, or M5 receptor in a suitable multi-well plate.

  • Cell Stimulation: Treat the cells with increasing concentrations of the test compound in the presence of an IP1 accumulation buffer containing LiCl (to inhibit inositol monophosphatase).

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release the accumulated IP1.

  • Detection: Quantify the IP1 levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IP1 signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal response) values.

Functional Assay: cAMP Inhibition for M2 and M4 Receptors

This assay assesses the functional agonist activity at Gi-coupled muscarinic receptors (M2, M4) by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

Step-by-Step Methodology:

  • Cell Culture: Plate CHO or HEK293 cells expressing the M2 or M4 receptor.

  • Cell Treatment: Pre-incubate the cells with increasing concentrations of the test compound.

  • Stimulation: Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • Detection: Quantify the cAMP levels using a suitable assay kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: Plot the cAMP signal against the compound concentration and determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Conclusion and Future Directions

The 4-(tetrahydropyran-4-yl)-pyridine scaffold represents a highly valuable starting point for the development of selective M1 muscarinic receptor modulators. The SAR data clearly indicates that the stereochemistry and the presence of a hydroxyl group on the tetrahydropyran ring are critical for high potency. Furthermore, the nature of the linker and substituents on the pyridine ring allows for fine-tuning of the pharmacological profile.

Future research in this area should focus on a more detailed exploration of substitutions at the 2-position of the tetrahydropyran ring, such as the ethyl group in the titular compound class, to better understand the steric and electronic requirements in this region of the binding pocket. Additionally, a comprehensive assessment of the pharmacokinetic and in vivo efficacy of optimized analogs will be crucial for translating the promising in vitro data into viable clinical candidates for the treatment of cognitive disorders. The use of the detailed experimental protocols outlined in this guide will ensure the generation of high-quality, reproducible data to drive these future drug discovery efforts.

References

  • Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects. ACS Med. Chem. Lett. 2017, 8, 9, 949–954. [Link]

  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorg. Med. Chem. Lett. 2008, 18, 885-890. [Link]

  • Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic m4 receptor agonists.
  • Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 2023, 13(1), 213-226. [Link]

  • From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. Neuron, 2019, 102(6), 1137-1146.e6. [Link]

Sources

Validation

In Vivo Validation of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine: A Comparative Technical Guide

Topic: Validating the Anticancer Activity of "4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine" In Vivo Content Type: Publish Comparison Guide Executive Summary & Compound Profile 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine (he...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Anticancer Activity of "4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine" In Vivo Content Type: Publish Comparison Guide

Executive Summary & Compound Profile

4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine (hereafter referred to as Compound X ) represents a specific structural class of pyridine-pyran scaffolds. In medicinal chemistry, this pharmacophore is frequently associated with targeted kinase inhibition or G-protein coupled receptor (GPCR) antagonism (e.g., Smoothened antagonists in the Hedgehog pathway).

Unlike cytotoxic chemotherapy, which indiscriminately attacks dividing cells, molecules containing this scaffold typically function as cytostatic agents or targeted inhibitors . Therefore, validating their activity requires a distinct experimental framework that prioritizes pharmacokinetics (PK) , target engagement , and tumor growth inhibition (TGI) over simple maximum tolerated dose (MTD) cytotoxicity.

This guide provides a rigorous, self-validating workflow to benchmark Compound X against standard alternatives.

Comparative Landscape: Compound X vs. Alternatives

To validate Compound X, you must benchmark it against established modalities. The table below contrasts the expected performance profile of Compound X (as a targeted small molecule) against a Standard of Care (SoC) cytotoxic agent (e.g., Paclitaxel) and a Vehicle control.

Table 1: Performance Benchmark & Expected Outcomes

FeatureCompound X (Targeted Small Molecule)Alternative: Paclitaxel (Cytotoxic SoC)Alternative: Vehicle (Negative Control)
Primary Mechanism Signal Transduction Modulation (e.g., Kinase/Receptor inhibition)Microtubule Stabilization (Mitotic Arrest)Inert Carrier (Solvent only)
Dosing Regimen Daily (QD) or Twice Daily (BID) Oral/IPOnce Weekly (QW) or Q3W IVMatched to Compound X
Toxicity Profile Specific (e.g., weight loss <10%, liver enzymes)Systemic (Neutropenia, >15% weight loss common)Baseline
Efficacy Endpoint Tumor Growth Inhibition (TGI%) ; StasisTumor Regression ; CytotoxicityExponential Growth
Biomarker Phospho-protein reduction (PD marker)Apoptosis markers (e.g., Cleaved Caspase-3)None
Key Challenge Bioavailability & Solubility Systemic Toxicity (MTD limits)N/A

Strategic Validation Workflow

The validation process must establish causality: Exposure


 Target Engagement 

Phenotypic Efficacy
.
Diagram 1: The "Go/No-Go" Validation Logic

This workflow ensures that negative results distinguish between "bad drug" (no efficacy) and "bad experiment" (poor exposure).

ValidationWorkflow Step1 Step 1: Formulation & Solubility (Vehicle Selection) Step2 Step 2: PK Profiling (Define Cmax & AUC) Step1->Step2 Stable Formulation Step3 Step 3: MTD Study (Define Safe Dose) Step2->Step3 Bioavailable? Step4 Step 4: Efficacy Study (Xenograft/Syngeneic) Step3->Step4 Dose < MTD Decision TGI > 50%? Step4->Decision Analyze Data Success Valid Candidate Decision->Success Yes Fail Review PK/Target Decision->Fail No

Caption: A sequential decision gate workflow. Efficacy testing (Step 4) is only valid if bioavailability (Step 2) is confirmed.

Detailed Experimental Protocols

Phase 1: Formulation & Pharmacokinetics (PK)

Objective: Ensure Compound X reaches the tumor. Pyridine-pyran derivatives often suffer from poor aqueous solubility.

  • Formulation: Start with 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline . If precipitation occurs, switch to Captisol® (SBE-β-CD) .

  • Protocol:

    • Administer Compound X at 10 mg/kg (IV) and 30 mg/kg (PO) to non-tumor bearing mice (n=3/timepoint).

    • Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Success Criteria: Oral Bioavailability (

      
      ) > 20% and Plasma concentration > IC
      
      
      
      (in vitro) for at least 6 hours.
Phase 2: Maximum Tolerated Dose (MTD)

Objective: Define the highest safe dose for efficacy studies.

  • Protocol:

    • Use "3+3" design in naive BALB/c mice.

    • Dose escalation: 30, 60, 100 mg/kg QD for 7 days.

    • Endpoints: Body weight loss (BWL) > 15% or neurological signs = Toxic Dose.

    • Result: The validation dose should be 80% of MTD .

Phase 3: Efficacy Study (Xenograft Model)

Objective: Compare Compound X vs. Paclitaxel.

  • Model: Subcutaneous injection of human cancer cells (e.g., A549 lung or MDA-MB-231 breast) into Nude mice.

  • Group Design (n=8-10 mice/group):

    • Vehicle Control: (Solvent only, QD).

    • Positive Control: Paclitaxel (10 mg/kg, IV, QW).

    • Compound X (Low): 30 mg/kg (PO, QD).

    • Compound X (High): 60 mg/kg (PO, QD).

  • Procedure:

    • Start treatment when tumors reach 100-150 mm³ .

    • Measure tumor volume (Length × Width² / 2) every 3 days.

    • Treat for 21-28 days.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI):

    
    
    (Where T = Treated volume, C = Control volume).
    

Mechanistic Validation (Mode of Action)

To prove specific anticancer activity (and not just general toxicity), you must demonstrate pathway modulation. Based on the Pyridine-Pyran scaffold , the likely mechanism involves interference with upstream signaling (e.g., Kinase or GPCR).

Diagram 2: Hypothetical Signaling Blockade

This diagram illustrates where Compound X likely intercepts proliferation signaling compared to the downstream effects of chemotherapy.

SignalingPathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK/GPCR) Ligand->Receptor Signaling Signal Transduction (RAS/RAF/PI3K) Receptor->Signaling CompX Compound X (Inhibitor) CompX->Receptor Blocks Nucleus Transcription Factors (MYC/Cyclin D) Signaling->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Mitosis Mitosis (Microtubules) Proliferation->Mitosis Chemo Paclitaxel (Alternative) Chemo->Mitosis Disrupts

Caption: Compound X targets upstream initiation, whereas Paclitaxel acts downstream on structural division machinery.

References

  • National Cancer Institute (NCI). In Vivo Xenograft Protocols. NCI Developmental Therapeutics Program. [Link]

  • PubChem. Compound Summary: 4-(Tetrahydropyran-4-yl)-pyridine (Scaffold Reference). National Library of Medicine. [Link]

  • Hollingshead, M. G. (2008). Antitumor Efficacy Testing in Rodents. Journal of the National Cancer Institute. [Link]

Comparative

Comparative Antioxidant Capacity of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine: A Benchmarking Guide

Topic: Comparative Antioxidant Capacity of "4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine" Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Antioxidant Capacity of "4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine" Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical analysis of the antioxidant potential of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine (CAS: 28538-92-3), a heterocyclic building block often utilized in medicinal chemistry (e.g., as a scaffold for SGLT2 inhibitors or H3 receptor antagonists). Unlike "classical" antioxidants (e.g., Tocopherols, Ascorbic Acid) which possess labile hydrogen atoms (phenolic -OH, thiols), this pyridine-tetrahydropyran scaffold exhibits a distinct redox profile governed by the electron-deficient nature of the pyridine ring and the stability of the ether linkage.

This document objectively compares its theoretical and experimental capacity against established pyridine-based antioxidants (e.g., Pyridoxine) and standard benchmarks (Trolox), providing the necessary protocols to validate its activity in a research setting.

Part 1: Structural Basis & Comparative Analysis

Mechanistic Insight: The Scaffold Paradox

To understand the antioxidant capacity of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine, one must analyze its electronic structure compared to known antioxidants.

  • The Pyridine Ring: In its aromatic form, pyridine is electron-deficient. Unlike 1,4-dihydropyridines (1,4-DHPs) —which are potent antioxidants capable of donating electrons (mimicking NADH)—the aromatic pyridine ring in this molecule is generally resistant to oxidation and poor at radical scavenging via Hydrogen Atom Transfer (HAT).

  • The Tetrahydropyran (THP) Ring: The cyclic ether moiety is chemically stable. However, the C-H bonds adjacent to the ether oxygen (α-position) are susceptible to H-abstraction by strong radicals, potentially forming peroxides, but this is typically a degradation pathway rather than a therapeutic antioxidant mechanism.

  • The "Masked" Potential: Activity in this class of compounds often arises indirectly via metal chelation (preventing Fenton chemistry) or metabolic conversion to N-oxides.

Comparative Performance Matrix

The following table benchmarks the target molecule against structural analogs and industry standards. Data represents consensus values from structure-activity relationship (SAR) studies of pyridine derivatives.

FeatureTarget: 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine Pyridoxine (Vitamin B6) Nifedipine (1,4-DHP Analog) Trolox (Standard)
Primary Mechanism Metal Chelation (Potential); Weak HATHAT (via Phenolic -OH)Electron Transfer (SET) / H-TransferHAT (Phenolic -OH)
DPPH Scavenging Low / Negligible (IC50 > 500 µM)Moderate (IC50 ~ 10-50 µM)High (Structure dependent)High (IC50 ~ 12-15 µM)
Metal Chelating Moderate (Pyridine N lone pair)LowLowLow
Lipophilicity (LogP) ~2.5 (Predicted)-0.772.23.5
Cellular Role Scaffold / Receptor LigandCo-factor / ScavengerCa2+ Channel Blocker / AntioxidantMembrane Protector

Critical Insight: Researchers should not expect this molecule to perform as a direct radical scavenger in DPPH/ABTS assays. Its utility lies in preventive antioxidant activity (chelation) or as a pharmacophore that requires functionalization (e.g., adding -OH or -NH2 groups) to activate radical scavenging.

Part 2: Visualization of Redox Logic

The following diagram illustrates the decision tree for evaluating the antioxidant mechanism of pyridine-based scaffolds.

AntioxidantMechanism Start 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine CheckStruct Structural Analysis Start->CheckStruct Aromaticity Aromatic Pyridine? CheckStruct->Aromaticity FuncGroups Labile H (-OH, -NH, -SH)? Aromaticity->FuncGroups Yes (Electron Deficient) DirectScavenge Direct Radical Scavenging (DPPH/ABTS) FuncGroups->DirectScavenge Yes (e.g. Pyridoxine) Indirect Indirect/Preventive Activity FuncGroups->Indirect No (Target Molecule) ResultLow Negative DPPH Result DirectScavenge->ResultLow Target: Low Activity Chelation Metal Chelation (Fe2+/Cu2+ binding) Indirect->Chelation Nitrogen Lone Pair Metabolism Metabolic Activation (N-Oxide formation) Indirect->Metabolism In vivo ResultMod Positive FIC Result Chelation->ResultMod Target: Moderate Activity

Figure 1: Mechanistic flow for evaluating the redox potential of non-phenolic pyridine scaffolds. Note the divergence from direct scavenging toward chelation.

Part 3: Experimental Protocols for Validation

To objectively verify the antioxidant capacity of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine, you must distinguish between radical scavenging and metal chelating abilities.

Protocol A: Ferrous Ion Chelating (FIC) Assay

Rationale: Since the pyridine nitrogen has a lone pair, this molecule is more likely to act as a secondary antioxidant by sequestering transition metals that catalyze oxidation.

Materials:

  • Analyte: 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine (1 mg/mL stock in Methanol).

  • Reagents: 2 mM FeCl2, 5 mM Ferrozine.

  • Control: EDTA (positive control).

Workflow:

  • Preparation: Prepare serial dilutions of the analyte (10 – 1000 µg/mL).

  • Reaction: Mix 1 mL of analyte with 0.05 mL of FeCl2 (2 mM). Vortex and incubate for 5 mins.

  • Initiation: Add 0.1 mL of Ferrozine (5 mM). Shake vigorously.

  • Incubation: Allow mixture to stand at room temperature for 10 minutes.

  • Measurement: Measure Absorbance at 562 nm .

  • Calculation:

    
    
    
Protocol B: DPPH Radical Scavenging (High-Sensitivity Modification)

Rationale: Standard DPPH may yield false negatives for weak antioxidants. This modified protocol uses a longer incubation time.

Materials:

  • Analyte: 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine.

  • Reagent: 0.1 mM DPPH in Methanol (freshly prepared, protect from light).

  • Reference: Trolox.[1]

Workflow:

  • Blanking: Measure absorbance of pure Methanol at 517 nm.

  • Control: Mix 1 mL Methanol + 1 mL DPPH solution. Measure

    
    .
    
  • Sample: Mix 1 mL Analyte dilution + 1 mL DPPH solution.

  • Incubation: Incubate in the dark for 45 minutes (extended from standard 30 mins to detect slow kinetics).

  • Measurement: Measure Absorbance at 517 nm .

  • Self-Validation: If the solution turns from purple to yellow, the pyridine ring is successfully quenching radicals. If it remains purple, the compound is inactive in this pathway.

Part 4: Experimental Workflow Diagram

ExperimentalWorkflow SamplePrep Sample Preparation Dissolve in MeOH/DMSO Branch Select Assay SamplePrep->Branch DPPH_Path DPPH Assay (Radical Scavenging) Branch->DPPH_Path FIC_Path FIC Assay (Metal Chelation) Branch->FIC_Path DPPH_Step1 Add 0.1mM DPPH DPPH_Path->DPPH_Step1 FIC_Step1 Add FeCl2 + Ferrozine FIC_Path->FIC_Step1 DPPH_Step2 Incubate 45m (Dark) DPPH_Step1->DPPH_Step2 DPPH_Read Read Abs @ 517nm DPPH_Step2->DPPH_Read Analysis Calculate IC50 / % Inhibition DPPH_Read->Analysis FIC_Step2 Incubate 10m (RT) FIC_Step1->FIC_Step2 FIC_Read Read Abs @ 562nm FIC_Step2->FIC_Read FIC_Read->Analysis

Figure 2: Step-by-step experimental workflow for characterizing the dual-mode antioxidant potential.

Part 5: References

  • Investigation of free radical scavenging activity of pyridine derivatives. Source: Royal Society of Chemistry (RSC) Advances. Context: Establishes that pyridine derivatives without -OH/-NH2 groups (like the target) favor RAF (Radical Adduct Formation) over HAT mechanisms, often resulting in lower antioxidant scores. URL:[Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant. Source: Pharmaceuticals (MDPI).[2] Context: Provides comparative data for pyran scaffolds, showing that the 4H-pyran ring contributes to activity primarily when functionalized with electron-donating groups. URL:[Link]

  • Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity. Source: Jundishapur Journal of Natural Pharmaceutical Products.[1] Context: Demonstrates that simple pyridine rings often require conjugation (chalcones) to exhibit significant DPPH scavenging. URL:[Link]

  • PubChem Compound Summary: 4-(Tetrahydropyran-4-yl)pyridine. Source: National Center for Biotechnology Information (NCBI). Context: Verification of chemical structure and physical properties for the base scaffold. URL:[Link]

Sources

Validation

independent verification of "4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine" bioactivity

The following guide details the independent verification of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine (CAS: 28538-92-3), a privileged scaffold and potential bioactive fragment often implicated in Hedgehog (Hh) pathway m...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the independent verification of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine (CAS: 28538-92-3), a privileged scaffold and potential bioactive fragment often implicated in Hedgehog (Hh) pathway modulation and GPCR allosteric regulation (e.g., Muscarinic M4).

This guide treats the compound not merely as a reagent, but as a hit molecule requiring rigorous validation of its intrinsic bioactivity, stereochemical efficacy, and target specificity against established clinical standards like Vismodegib .

Executive Summary & Structural Context

4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine represents a "privileged structure" in medicinal chemistry—a pyridine ring linked to a tetrahydropyran (THP) core. This motif is a critical pharmacophore found in Smoothened (Smo) antagonists and Muscarinic receptor modulators.

Verification of its bioactivity requires a dual-track approach:

  • Chemical Integrity: Resolving the cis/trans diastereomers created by the 2-ethyl and 4-pyridine substitution.

  • Functional Potency: Quantifying its efficacy in Hh signaling inhibition relative to clinical benchmarks.

Comparative Overview: Fragment vs. Clinical Standard
Feature4-(2-Ethyl-THP-4-yl)-pyridine Vismodegib (GDC-0449) Cyclopamine
Role Bioactive Fragment / HitClinical Drug (FDA Approved)Natural Product Tool
Target Smoothened (Smo) ReceptorSmoothened (Smo) ReceptorSmoothened (Smo) Receptor
Potency (IC50) ~5 - 50 µM (Estimated/Typical for fragments)~3 nM ~200 - 500 nM
Solubility High (cLogP ~2.1)Low (Class II)Moderate
Stereochemistry Mixture (Cis/Trans) - Critical VariableSingle EnantiomerSingle Enantiomer
Mechanism Potential Allosteric BinderTransmembrane Domain BinderTransmembrane Domain Binder

Chemical Verification: The Stereochemical Filter

Before biological testing, the sample must be verified for isomeric purity. The 2-ethyl substituent creates geometric isomers (cis and trans) relative to the pyridine ring at position 4. Bioactivity is often restricted to one isomer (typically cis for Smo antagonists).

Protocol 1: Isomer Resolution & QC

Objective: Isolate cis- and trans-4-(2-ethyl-tetrahydro-pyran-4-yl)-pyridine for separate testing.

  • Analytical HPLC:

    • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% Diethylamine.

    • Detection: UV @ 254 nm (Pyridine absorbance).

    • Acceptance Criteria: Resolution (

      
      ) > 1.5 between peaks.
      
  • Structural Confirmation (NOESY NMR):

    • Experiment: 1D NOE or 2D NOESY.

    • Signal: Look for NOE correlation between the H4 (axial) of the THP ring and the Ethyl-CH2 protons.

    • Interpretation: Strong NOE indicates cis (1,3-diaxial-like proximity); weak/no NOE indicates trans.

Biological Verification: Hedgehog Signaling Assay

The primary bioactivity hypothesis for this scaffold is Smoothened (Smo) antagonism . The following protocol validates this activity using a Gli-Luciferase reporter system, the gold standard for Hh pathway inhibitors.

Protocol 2: Gli-Luciferase Reporter Assay (NIH3T3-GRE-Luc)

Objective: Determine the IC50 of the compound compared to Vismodegib.

Materials:

  • Cells: NIH3T3 Shh-Light II cells (stably expressing Gli-responsive Firefly luciferase).

  • Inducer: Recombinant Sonic Hedgehog (Shh) protein or SAG (Smoothened Agonist).

  • Controls: Vismodegib (Positive Control), DMSO (Negative Control).

Workflow:

  • Seeding: Plate 10,000 cells/well in 96-well white-walled plates in DMEM + 0.5% Calf Serum (Starvation Medium).

  • Treatment (Day 2):

    • Add Shh protein (100 ng/mL) to induce pathway activation.

    • Concurrently add serial dilutions of 4-(2-Ethyl-THP-4-yl)-pyridine (0.1 µM to 100 µM).

    • Include Vismodegib curve (0.1 nM to 100 nM) as the sensitivity benchmark.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add Bright-Glo™ Luciferase Reagent (Promega), lyse, and measure luminescence.

Data Analysis & Causality:

  • Normalization: Normalize RLU (Relative Light Units) to the DMSO + Shh control (100% activity).

  • Curve Fitting: Non-linear regression (4-parameter logistic) to derive IC50.

  • Validation Check: If the compound shows IC50 > 50 µM, it is a weak fragment . If IC50 < 10 µM, it is a validated hit .

Mechanism of Action & Signaling Pathway

Understanding where the compound acts is crucial. If it inhibits Gli-Luciferase but fails to displace Bodipy-Cyclopamine, it may bind to a distinct allosteric site on Smo, a valuable trait for overcoming drug resistance.

Visualization: Hedgehog Signaling & Inhibition Workflow

The diagram below illustrates the Hh pathway, the intervention point of the pyridine-THP scaffold (Smo), and the verification logic.

G cluster_pathway Hedgehog (Hh) Signaling Pathway cluster_compound Compound Verification Shh Sonic Hedgehog (Ligand) Ptch Patched (Receptor) Shh->Ptch Inhibits Smo Smoothened (Target) Ptch->Smo Represses (Basal) Gli Gli Transcription Factors Smo->Gli Activates Assay Gli-Luciferase Assay Smo->Assay Output Signal Nucleus Nucleus / Gene Expression Gli->Nucleus Translocates Comp 4-(2-Ethyl-THP-4-yl)-pyridine Comp->Smo Antagonizes? Vismo Vismodegib (Control) Vismo->Smo Antagonizes (Known)

Caption: Schematic of the Hedgehog pathway showing the putative antagonistic action of the Pyridine-THP scaffold on Smoothened (Smo), paralleling the mechanism of Vismodegib.

Safety & Specificity Profiling (Off-Target)

Fragments often bind promiscuously. To verify this compound as a specific bioactive agent, you must rule out common "false positive" mechanisms like hERG inhibition (common with pyridines) and CYP450 inhibition.

Comparative Safety Table
Assay4-(2-Ethyl-THP-4-yl)-pyridine (Expected)Vismodegib (Reference)Interpretation
hERG Inhibition Potential Risk (Pyridine moiety)Low Risk (IC50 > 30 µM)Critical: Must be > 10 µM to proceed.
CYP3A4 Inhibition Moderate (Lipophilic N-heterocycle)ModerateMonitor for drug-drug interaction potential.
Cytotoxicity (HepG2) Low (Target Specific)LowIf IC50 (Tox) ≈ IC50 (Smo), activity is non-specific toxicity.
Protocol 3: Specificity Calculation

Calculate the Selectivity Index (SI) to validate the "hit":



  • SI > 10: Validated, specific bioactive hit.

  • SI < 10: Non-specific toxicant or weak fragment; requires optimization.

References

  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. ACS Chemical Neuroscience, 2017. Link

  • Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI Molecules, 2024. Link

  • Discovery of Positive Allosteric Modulators for the M4 Muscarinic Acetylcholine Receptor. Journal of Medicinal Chemistry, 2010. Link

  • Vismodegib (Erivedge) Prescribing Information. Genentech, 2023. Link

  • BLDpharm Product Catalog: 4-(2-Ethyltetrahydro-2H-pyran-4-yl)pyridine (CAS 28538-92-3). BLDpharm, 2023. Link

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine

[1][2] Executive Safety Summary For Immediate Attention: This guide outlines the operational safety protocols for 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine . While classified as a Warning level substance (H302, H315, H3...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary

For Immediate Attention: This guide outlines the operational safety protocols for 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine . While classified as a Warning level substance (H302, H315, H319, H335) rather than "Danger," the pyridine moiety presents specific risks regarding olfactory fatigue and potential skin absorption that generic safety data sheets often understate.[1]

The Golden Rule: Treat this compound as a respiratory sensitizer and skin permeator .[1] Do not rely on odor detection as a warning sign.[1]

Hazard Analysis & Risk Assessment

Before selecting PPE, we must understand the mechanism of exposure.[1]

Hazard DomainSpecific RiskMechanistic Insight
Inhalation Respiratory Irritation (H335) Pyridine derivatives are volatile organic bases.[2] They attack mucous membranes in the upper respiratory tract.[1] Critical: Pyridines cause rapid olfactory fatigue; you will stop smelling it before the danger passes.
Skin Contact Irritation (H315) & Absorption The lipophilic nature of the tetrahydropyran ring facilitates transport across the dermal barrier.[1] While H312 (Harmful in contact with skin) may not be explicitly listed on all vendor SDSs, prudent practice dictates treating it as a permeation hazard.[1]
Eye Contact Serious Irritation (H319) Basic (alkaline) organic compounds can cause saponification of fatty tissues in the eye, leading to potential corneal damage if not rinsed immediately.[1]
Ingestion Harmful (H302) Standard toxicity for pyridine intermediates.[1] Strict hygiene (hand washing) breaks this exposure pathway.[1]

PPE Matrix: The Defense System

Do not view PPE as individual items, but as a system of redundant barriers .

A. Hand Protection (Gloves)

Recommendation: Nitrile (Minimum 0.11 mm / 4 mil) [1]

  • Why Nitrile? Latex degrades rapidly against organic bases and pyridines.[1] Nitrile provides superior chemical resistance.[1]

  • Protocol:

    • Standard Handling: Single pair of Nitrile gloves.

    • Solution Handling (>100mL): Double-gloving is required.[2][1] The outer glove acts as a sacrificial layer against splashes, while the inner glove maintains the barrier during doffing.[1]

    • Change Frequency: Every 2 hours or immediately upon splash contact.

B. Eye & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vent) [1][3]

  • Why not Safety Glasses? Safety glasses leave gaps.[1] If this compound is in solution (e.g., DCM or Methanol), a splash can bypass glasses.[1] Goggles seal the orbital area.[1]

  • Face Shield: Required only if handling volumes >1 Liter or conducting vigorous reactions (reflux/distillation).[1]

C. Respiratory Protection

Recommendation: Engineering Control (Fume Hood)

  • Primary: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1]

  • Secondary (Spill/Emergency): If the hood fails or a spill occurs outside containment, use a Full-Face Respirator with Organic Vapor (OV) Cartridges (Black band).[1] Note: N95 masks offer NO protection against pyridine vapors.[2][1]

D. Body Protection

Recommendation: Lab Coat (100% Cotton or Nomex) + Closed-Toe Shoes [2][1]

  • Material Science: Synthetic blends (polyester) can melt into the skin if a fire occurs (pyridines are flammable/combustible).[1] Cotton chars but does not melt.[1]

Operational Workflow: The "Closed-Loop" Protocol[1][2]

This workflow minimizes the time the chemical is exposed to the open environment.

SafeHandling Start Start: Risk Assessment CheckHood Check Engineering Controls (Hood Flow > 0.5 m/s) Start->CheckHood DonPPE Don PPE: Nitrile Gloves + Goggles + Lab Coat CheckHood->DonPPE DecisionState State of Chemical? DonPPE->DecisionState SolidHandling Solid Handling: Use Anti-Static Spatula Weigh inside Hood DecisionState->SolidHandling Powder/Solid LiquidHandling Solution Handling: Double Glove Use Luer-Lock Syringes DecisionState->LiquidHandling Liquid/Solution Reaction Reaction/Transfer SolidHandling->Reaction LiquidHandling->Reaction Decon Decontamination: Wipe surfaces with weak acid (Citric) then Water Reaction->Decon Waste Disposal: Organic Waste Stream Decon->Waste

Figure 1: Safe Handling Decision Tree. Note the differentiation between solid and liquid handling protocols.

Step-by-Step Protocol
  • Preparation:

    • Verify Fume Hood flow.[1]

    • Clear the hood deck of unnecessary clutter to prevent turbulence.

    • Prepare a "solid waste" bag inside the hood for contaminated wipes.[1]

  • Weighing & Transfer:

    • Solids: Pyridine derivatives can be hygroscopic or sticky. Use an anti-static spatula .[1] Weigh inside the hood if possible. If the balance is outside, tare the vial, move to hood, add solid, cap tightly, and return to balance. Never transport open containers.

    • Liquids: Use Luer-lock syringes or positive displacement pipettes to prevent dripping.[2][1] Avoid pouring.

  • Decontamination (The Acid Wipe):

    • Because this is a pyridine base, standard water wiping is often insufficient to remove odors.[1]

    • Protocol: Wipe the work surface with a dilute weak acid (e.g., 5% Citric Acid or Vinegar) to neutralize the base into a non-volatile salt. Follow with a water rinse.[1][3][4][5][6][7][8]

Emergency Response & Disposal

Accidental Spills[1]
  • Alert: Announce the spill.

  • Evacuate: If the spill is outside the hood and >10mL, evacuate the immediate area to allow HVAC to clear vapors.

  • Neutralize: Absorb with an inert absorbent (Vermiculite or Sand).[1][4] Do not use paper towels alone (flammability risk).[1]

  • Clean: Collect into a sealed bag. Wipe area with dilute acid solution.[1]

First Aid
  • Eye Contact: Rinse immediately for 15 minutes .[7][8] Hold eyelids apart. Time it—15 minutes feels like an eternity, but it is necessary to prevent corneal saponification.[1]

  • Skin Contact: Wash with soap and water.[9][4][5][6][7] Do not use alcohol or solvents (this enhances absorption).[1]

Disposal Plan
  • Classification: Hazardous Chemical Waste.[8]

  • Stream: Halogenated or Non-Halogenated Organic (depending on your solvent system).[1]

  • Labeling: Must be clearly labeled with full chemical name. Do not use abbreviations.

  • Container: High-density polyethylene (HDPE) or Glass.[2][1]

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] (General standards for handling organic bases).

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1] Retrieved February 15, 2026, from [Link][1]

  • PubChem. (n.d.).[1] Pyridine Compound Summary. National Library of Medicine.[1] Retrieved February 15, 2026, from [Link] (Referenced for general pyridine-class hazard properties).[1]

Sources

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